molecular formula C5H7BN2O2 B059507 (5-Aminopyridin-2-yl)boronic acid CAS No. 1220909-75-0

(5-Aminopyridin-2-yl)boronic acid

Katalognummer: B059507
CAS-Nummer: 1220909-75-0
Molekulargewicht: 137.93 g/mol
InChI-Schlüssel: DJTRHGOAIMJTDR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Aminopyridin-2-yl)boronic acid is a high-value, multifunctional organoboron compound and a privileged scaffold in modern medicinal chemistry and drug discovery. Its structure, featuring both an electron-donating amino group and a boronic acid functional group on a pyridine ring, makes it a versatile building block for the synthesis of complex molecules. Key Research Applications and Value: Suzuki-Miyaura Cross-Coupling: This compound serves as a crucial precursor in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most reliable methods for forming carbon-carbon bonds. It is extensively used to introduce the 5-aminopyridin-2-yl fragment into more complex structures, facilitating the rapid exploration of structure-activity relationships (SAR) in the development of novel active compounds . Medicinal Chemistry and Drug Discovery: Boronic acids have gained significant prominence in pharmaceutical research, with several FDA-approved drugs featuring this functional group. As a boronic acid derivative, this compound can be utilized to design potential enzyme inhibitors. The boron atom can act as a Lewis acid, forming reversible covalent bonds with nucleophilic residues in enzyme active sites, such as serine in proteases or threonine in proteasomes . The amino group on the pyridine ring offers a handle for further chemical modification or can contribute to the molecule's solubility and hydrogen-bonding capacity, influencing its pharmacokinetic properties. Sensor and Delivery System Development: The unique electronic properties of boronic acids, which allow them to bind with diols and other Lewis basic sites, make this compound a candidate for the development of biochemical sensors and targeted delivery systems . Handling and Storage: To ensure stability and longevity, this reagent should be stored sealed in a dry environment, preferably in a freezer at -20°C. As with all chemicals, appropriate safety precautions should be taken. Refer to the Safety Data Sheet (SDS) for detailed handling and hazard information. Notice: This product is intended for research purposes only and is not approved for use in humans, animals, or as a diagnostic agent.

Eigenschaften

IUPAC Name

(5-aminopyridin-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BN2O2/c7-4-1-2-5(6(9)10)8-3-4/h1-3,9-10H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJTRHGOAIMJTDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC=C(C=C1)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590545
Record name (5-Aminopyridin-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220909-75-0
Record name (5-Aminopyridin-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Navigating the Instability: A Technical Guide to (5-Aminopyridin-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, structural challenges, and handling protocols for (5-Aminopyridin-2-yl)boronic acid , a compound whose utility in medicinal chemistry is matched only by its notorious instability.

Part 1: Chemical Identity & Structural Paradox

Core Identification

The "free acid" form of this compound is chemically distinct but synthetically elusive due to rapid protodeboronation. While a CAS number exists, commercially available "samples" are almost exclusively stabilized derivatives (esters or salts) or precursors (nitro/protected amines).

PropertySpecification
Chemical Name (5-Aminopyridin-2-yl)boronic acid
CAS Number 1220909-75-0 (Nominal Free Acid)
Molecular Formula C₅H₇BN₂O₂
Molecular Weight 137.93 g/mol
Structure Pyridine ring substituted at C2 with -B(OH)₂ and at C5 with -NH₂.
Preferred Precursor (5-Nitropyridin-2-yl)boronic acid (CAS: 1072946-12-3)
The 2-Pyridyl Boronate Stability Paradox

Researchers often fail to isolate this specific isomer because 2-pyridyl boronic acids are inherently unstable. The presence of a basic nitrogen atom adjacent to the carbon-boron bond facilitates a rapid decomposition pathway known as protodeboronation .

  • Mechanism: The basic pyridine nitrogen becomes protonated (or coordinates with water), forming a zwitterionic intermediate.

  • Substituent Effect: The 5-amino group is a strong electron-donating group (EDG). This increases the basicity of the pyridine nitrogen (

    
     rises), significantly accelerating the formation of the destabilizing zwitterion compared to the unsubstituted pyridine.
    
  • Result: The free amino-boronic acid decomposes to 3-aminopyridine and boric acid within minutes in protic solvents at neutral pH.

Part 2: Strategic Synthesis & Handling

Expert Insight: Do not attempt to synthesize or purchase the free amino acid for direct coupling. Instead, utilize the Nitro-Reduction Strategy or the Protected-Amine Strategy .

The Nitro-Reduction Workflow (Recommended)

The electron-withdrawing nitro group at the 5-position decreases the basicity of the pyridine nitrogen, stabilizing the C-B bond during the Suzuki coupling step.

SynthesisWorkflow Start Start: 2-Bromo-5-nitropyridine Borylation Step 1: Miyaura Borylation (Pd catalyst, B2pin2) Start->Borylation Activation StableInt Stable Intermediate: (5-Nitropyridin-2-yl)boronate Borylation->StableInt Isolation Coupling Step 2: Suzuki Coupling (Ar-X, Base) StableInt->Coupling C-C Bond Formation Reduction Step 3: Nitro Reduction (H2/Pd or Fe/NH4Cl) Coupling->Reduction Functionalization Final Target Scaffold: 5-Amino-2-arylpyridine Reduction->Final

Caption: The "Nitro-First" strategy avoids the instability of the electron-rich amino-boronate intermediate.

Alternative: MIDA Boronate Surrogates

N-Methyliminodiacetic acid (MIDA) boronates mask the boron atom's Lewis acidity, preventing the zwitterionic interaction.

  • Reagent: (5-Nitropyridin-2-yl) MIDA boronate.[1]

  • Protocol: Slow-release cross-coupling. The MIDA ester hydrolyzes slowly under basic aqueous conditions, releasing the active boronic acid at a rate that matches the catalytic turnover, minimizing decomposition.

Part 3: Experimental Protocols

Protocol: Suzuki Coupling of Unstable 2-Pyridyl Systems

Context: This protocol is optimized for the 5-nitro precursor (CAS 1072946-12-3) to generate the scaffold, followed by reduction to the amine.

Reagents:

  • (5-Nitropyridin-2-yl)boronic acid pinacol ester (1.0 equiv)

  • Aryl Halide (1.0 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (3.0 equiv) or 
    
    
    
    (stoichiometric mediator for difficult cases)
  • Solvent: DMF/IPA (4:1 ratio) – Note: Anhydrous conditions preferred to delay protodeboronation.

Step-by-Step:

  • Degassing: Charge reaction vessel with boronate, aryl halide, and base. Cycle vacuum/argon 3 times.

  • Solvation: Add degassed DMF/IPA.

  • Catalyst Addition: Add Pd catalyst quickly under argon flow.

  • Reaction: Heat to 80°C. Monitor by LCMS.

    • Critical Checkpoint: If protodeboronation (formation of 3-nitropyridine) is observed, switch to a copper-mediated protocol (Liebeskind-Srogl) or add

      
       as a scavenger.
      
  • Workup: Dilute with EtOAc, wash with water/brine. Dry over

    
    .
    
  • Reduction (Post-Coupling): Dissolve crude nitro-biaryl in MeOH. Add 10% Pd/C and stir under

    
     balloon for 2 hours to yield the final 5-amino derivative.
    
Stability Data Table
DerivativeStabilityStorage ConditionSynthetic Utility
Free Acid Very Poor Do not isolateNone (Transient species)
Pinacol Ester (Amino) Poor -20°C, ArgonLimited (Prone to hydrolysis)
Pinacol Ester (Nitro) Good 4°C, DesiccatedHigh (Standard Reagent)
MIDA Boronate Excellent Ambient, Air StableHigh (Slow-release coupling)

References

  • Knapp, D. M., et al. (2010). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society.[2] (Demonstrates the mechanism of zwitterionic instability in 2-pyridyl boronates).

  • Dick, G. R., et al. (2010). General Solution for the 2-Pyridyl Problem via MIDA Boronates. Chemical Science.
  • Pharmaffiliates. (2024). (5-Nitropyridin-2-yl)boronic acid CAS 1072946-12-3.[3][4] Retrieved from [Link]

Sources

A Comprehensive Guide to the Stability and Storage of Aminopyridine Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Introduction

Aminopyridine boronic acids and their derivatives are indispensable building blocks in modern medicinal chemistry and organic synthesis. Their utility, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, has enabled the construction of complex molecular architectures that are central to numerous drug discovery programs. However, the reactivity that makes these compounds so valuable also contributes to their inherent instability. For researchers, scientists, and drug development professionals, a nuanced understanding of the degradation pathways and the requisite storage conditions for these reagents is not merely a matter of laboratory best practice; it is fundamental to ensuring experimental reproducibility, maintaining stoichiometric accuracy, and preserving the integrity of valuable synthetic intermediates.

This guide provides a comprehensive overview of the stability challenges associated with aminopyridine boronic acids. Moving beyond a simple list of procedures, it delves into the core chemical principles governing their degradation, offering field-proven insights into the causality behind recommended handling and storage protocols. By elucidating the mechanisms of instability and providing robust, validated strategies for mitigation, this document serves as a critical resource for any scientist working with this vital class of compounds.

Chapter 1: The Triumvirate of Instability: Core Degradation Pathways

Boronic acids, as a class, are susceptible to three primary modes of degradation. The presence of the aminopyridine moiety can further influence the kinetics of these pathways. An effective stability strategy begins with a firm grasp of these underlying chemical transformations.

Protodeboronation: The Cleavage of the Critical C–B Bond

Protodeboronation is the protonolysis of the carbon-boron bond, resulting in the replacement of the boronic acid group with a hydrogen atom.[1][2] This transformation is often an undesired side reaction in synthetic applications and a primary degradation pathway during storage, particularly in the presence of protic solvents.[1][3] The reaction can be catalyzed by both acid and base, making pH a critical factor in the stability of the reagent.[1][4][5]

The mechanism involves the protonation of the carbon atom attached to the boron, leading to the cleavage of the C-B bond.[3][6] For aminopyridine boronic acids, the electronic nature of the pyridine ring and the position of the amino group significantly influence the susceptibility to this degradation route.

Oxidative Degradation: A Common Metabolic and Storage Pitfall

The boron atom in a boronic acid possesses a vacant p-orbital, making it susceptible to nucleophilic attack by reactive oxygen species (ROS) such as hydrogen peroxide.[7] This interaction initiates an oxidative degradation cascade that converts the boronic acid into the corresponding alcohol (a phenol in the case of arylboronic acids) and boric acid.[7][8][9][10][11][12] This pathway is a major concern not only for benchtop stability but also for the metabolic fate of boronic acid-containing drugs.[8][13] The rate of oxidation can be comparable to that of thiols, highlighting the significant lability of these compounds in an aerobic environment.[7][9]

Dehydration and Boroxine Formation: The Reversible Trimerization

In the solid state or under anhydrous conditions, boronic acids can undergo intermolecular dehydration.[2] Three molecules of the boronic acid condense to form a six-membered cyclotrimeric anhydride known as a boroxine.[14][15][16][17] This process is often thermally driven but can occur spontaneously over time even at room temperature.[18]

While boroxine formation is typically a reversible process (hydrolysis of the boroxine regenerates the boronic acid), it presents a significant challenge for accurate quantification and stoichiometry in reactions.[2][18] The presence of an unknown equilibrium mixture of the monomer and trimer can lead to inconsistent and irreproducible experimental outcomes.

cluster_degradation Major Degradation Pathways BA Aminopyridine Boronic Acid Proto Protodeboronation (C-B Cleavage) BA->Proto + H+ / OH- (e.g., moisture) Oxi Oxidative Degradation (C-B Oxidation) BA->Oxi + [O] (e.g., air, ROS) Boro Boroxine Formation (Dehydration) BA->Boro - 3 H₂O (Heat, Solid State) Prod_Proto Aminopyridine Proto->Prod_Proto Prod_Oxi Aminophenol + Boric Acid Oxi->Prod_Oxi Prod_Boro Aminopyridine Boroxine (Cyclic Trimer) Boro->Prod_Boro Prod_Boro->Boro + 3 H₂O (Reversible)

Core degradation pathways for aminopyridine boronic acids.

Chapter 2: The Aminopyridine Moiety: A Special Case for Instability

The presence of a basic nitrogen atom within the pyridine ring introduces a unique degradation mechanism, particularly for 2-aminopyridine boronic acids. Under neutral pH conditions, these compounds can exist in equilibrium with a zwitterionic form. This zwitterion has been shown to be responsible for rapid protodeboronation through a unimolecular fragmentation of the C-B bond, a pathway not as readily available to non-basic arylboronic acids.[1]

This phenomenon underscores the necessity of treating aminopyridine boronic acids with particular care, as even seemingly benign conditions (such as exposure to neutral water) can promote degradation.

Zwitterion formation accelerates protodeboronation.

Note: The DOT script above is a template. For actual rendering, image paths would need to be replaced with actual chemical structure images or the structures drawn using nodes and edges if feasible within DOT.

Chapter 3: Best Practices for Storage and Handling

Mitigating the degradation pathways discussed requires a multi-faceted approach encompassing strict environmental controls, appropriate packaging, and the strategic use of more stable chemical derivatives.

Environmental Controls
  • Temperature: Lower temperatures slow the rates of all chemical degradation pathways. For long-term storage, refrigeration (-4°C to -20°C) is strongly recommended. High temperatures should be avoided as they significantly accelerate boroxine formation.[18][19]

  • Atmosphere: Given the susceptibility to oxidation and hydrolysis, aminopyridine boronic acids should be stored under a dry, inert atmosphere (e.g., argon or nitrogen).[20] This minimizes contact with both atmospheric oxygen and moisture.

  • Light: Photodegradation can be a concern for many complex organic molecules.[21][22] Therefore, storing these reagents in amber or opaque containers in the dark is a critical best practice.[20][23]

Packaging and Containment

Proper packaging is the first line of defense against environmental factors.

  • Primary Containers: Secure, airtight containers are essential.[20] For solids, amber glass bottles with PTFE-lined caps are ideal. For highly sensitive reagents that will be accessed multiple times, specialized packaging like Sure/Seal™ bottles, which allow for transfer via syringe under an inert atmosphere, should be used.[24]

  • Secondary Containment: High-performance packaging, such as aluminum barrier foil bags, provides superior protection against moisture, oxygen, and UV light, making them an excellent choice for the outer packaging of sensitive reagents.[21]

  • Inventory Management: Always implement a First-In, First-Out (FIFO) inventory system to ensure older stock is used first.[20] All containers must be clearly labeled with the compound identity, lot number, and date received.[20][23]

Chemical Controls: Stability-Enhanced Derivatives

For many applications, especially those requiring long-term storage or use in multi-step syntheses, converting the boronic acid to a more stable derivative is the most robust strategy.

Derivative FormStructureAdvantagesDisadvantages
Boronate Esters R-B(OR')₂Greatly improved stability to oxidation and protodeboronation; often stable to chromatography.[2][25]Can be susceptible to hydrolysis back to the boronic acid, especially during aqueous workups or analysis.[26][27]
Potassium Trifluoroborates [R-BF₃]⁻K⁺Exceptionally stable to air and moisture; suitable for long-term storage; do not form boroxines.[25]Requires specific conditions for use in cross-coupling reactions compared to the free boronic acid.
MIDA Boronates R-B(MIDA)Benchtop stable indefinitely under air; unreactive under anhydrous coupling conditions; allows for "slow release" of the boronic acid under mild aqueous base.[25][28]Requires a deprotection step to liberate the active boronic acid.

Chapter 4: Experimental Protocols & Analytical Considerations

Protocol: Inert Atmosphere Handling of a Sensitive Boronic Acid

This protocol describes the transfer of a solid aminopyridine boronic acid from a Sure/Seal™ bottle to a reaction flask.

Objective: To weigh and transfer a highly sensitive solid reagent without exposure to air or moisture.

Methodology:

  • Preparation: Dry the reaction flask and a magnetic stir bar in an oven (>100°C) overnight and allow to cool in a desiccator.

  • Assembly: Assemble the flask, attach a septum, and secure it on a balance inside a fume hood.

  • Inerting: Using a needle attached to a manifold, flush the flask with dry argon or nitrogen for several minutes. Maintain a positive pressure of the inert gas.

  • Tare: Tare the balance with the inerted flask assembly.

  • Transfer: Puncture the septum of the Sure/Seal™ bottle with a clean, dry needle to equalize pressure. Quickly remove the cap and use a clean, dry spatula to transfer the approximate amount of solid to the reaction flask. Immediately recap the Sure/Seal™ bottle.

  • Reweigh: Record the mass of the solid transferred.

  • Dissolution: Add anhydrous solvent to the reaction flask via a dry syringe to dissolve the reagent for use.

start Start prep 1. Prepare & Dry Reaction Flask start->prep inert 2. Assemble & Flush with Inert Gas (Ar/N₂) prep->inert weigh1 3. Tare Balance with Inerted Flask inert->weigh1 transfer 4. Quickly Transfer Solid from Sure/Seal™ Bottle weigh1->transfer weigh2 5. Record Final Mass transfer->weigh2 dissolve 6. Add Anhydrous Solvent via Syringe weigh2->dissolve end End dissolve->end

Workflow for handling an air-sensitive solid reagent.
Analytical Considerations for Stability Monitoring

Monitoring the purity and degradation of aminopyridine boronic acids and their derivatives by High-Performance Liquid Chromatography (HPLC) is challenging. The very instability one seeks to measure can manifest during the analysis itself.

  • On-Column Hydrolysis: Boronate esters are particularly prone to hydrolysis back to the more polar boronic acid on the stationary phase of a reversed-phase column, especially with acidic mobile phases.[27][29]

  • Sample Preparation: Preparing samples in aqueous or protic diluents (like methanol) can cause significant degradation before the sample is even injected.[29]

Protocol for Minimizing Analytical Artifacts:

  • Diluent Selection: Prepare samples in a non-aqueous, aprotic diluent such as acetonitrile or tetrahydrofuran immediately before analysis.[26][29]

  • Mobile Phase: Use mobile phases with a high pH (e.g., pH > 10) to analyze pinacolboronate esters, as this has been shown to mitigate on-column hydrolysis.[26]

  • Column Technology: Employ columns with low silanol activity or specialized technologies designed to reduce secondary interactions with metal surfaces, which can help improve peak shape and reduce degradation.[29][30]

  • Time Course: For a stability study, inject a T=0 sample immediately after preparation. Store the stock solution under the desired test condition (e.g., 40°C, ambient light) and inject aliquots at predetermined time points, always preparing the final dilution immediately before injection.

Conclusion

Aminopyridine boronic acids are powerful reagents whose utility is directly tied to their purity and stability. Their inherent susceptibility to protodeboronation, oxidation, and boroxine formation—compounded by the unique reactivity of the aminopyridine scaffold—demands a rigorous and informed approach to their storage and handling. By implementing strict environmental controls, utilizing appropriate packaging, and strategically employing chemically stabilized derivatives like MIDA boronates and potassium trifluoroborates, researchers can ensure the integrity of these valuable compounds. This diligence is paramount for achieving reliable, reproducible results and ultimately accelerating the pace of innovation in drug discovery and chemical synthesis.

References

  • Boronic Acid Warehouse Storage: Solutions & Supply Options Storage | Cubework.
  • Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F)
  • Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F)
  • Boroxine formation reaction mechanism as calculated by DFT. The first...
  • Protodeboron
  • Improving the oxidative stability of boronic acids through stereoelectronic effects.
  • Boroxine. Wikipedia.
  • Precision Reagent Packaging Benefits, Types, and the Ramific
  • Chemical Resistant Packaging: Safe & Durable Solutions for 2025. Accio.
  • boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. LOCKSS.
  • Substituent effects and pH profiles for stability constants of arylboronic acid diol esters.
  • A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid st
  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
  • The proposed mechanism for protodeboronation of arylboronic acids.
  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters.
  • Boronic acid with high oxidative stability and utility in biological contexts. PNAS.
  • Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing.
  • Chemicals Packaging | Safe, Dry, and Compliant Storage.
  • Chemical product packaging for sensitive products. Tournaire.
  • Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • Using Visible Light to Tune Boronic Acid−Ester Equilibria.
  • Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH.
  • Using visible light to tune boronic acid–ester equilibria. Semantic Scholar.
  • Degradation pathways of a peptide boronic acid deriv
  • Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. ChemRxiv.
  • Photoinduced deprotection of masked boronic acids enables light-triggered polycondens
  • A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. PMC.
  • Storage and handling guidelines for organoboronic acids to prevent decomposition. Benchchem.
  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters.
  • Bor
  • Strategies for the analysis of highly reactive pinacolboron
  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • Strategies for the analysis of highly reactive pinacolboronate esters.
  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing).
  • Boronic acid. Wikipedia.
  • Boronic acids for sensing and other applications - a mini-review of papers published in 2013.
  • accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Ingenta Connect.
  • Boronic-Acid Photocaging for Visible Light-Controlled Applic
  • Boronic Acids & Deriv
  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling
  • Recent developments in the medicinal chemistry of single boron

Sources

(5-Aminopyridin-2-yl)boronic Acid and Its Derivatives in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ascendance of Boron in Drug Discovery

For many years, boron-containing compounds were largely relegated to the periphery of medicinal chemistry, often perceived with skepticism regarding their potential toxicity. This perspective has undergone a dramatic shift, catalyzed by the clinical success of molecules like bortezomib, the first boronic acid-containing proteasome inhibitor approved for therapeutic use.[1][2][3][4] This paradigm shift has illuminated the unique chemical properties of the boronic acid moiety—a versatile, stable, and generally non-toxic functional group—as a powerful tool in rational drug design.[1][4]

Boronic acids are recognized as Lewis acids and can form reversible covalent bonds with biological nucleophiles, a characteristic that allows for potent and selective interactions with enzyme active sites.[1][5] Among the vast array of available organoboron building blocks, (5-Aminopyridin-2-yl)boronic acid has emerged as a particularly valuable scaffold. Its unique electronic and structural features—combining the reactivity of a boronic acid with the hydrogen bonding capabilities of an aminopyridine ring—make it an exemplary starting point for the development of targeted therapeutics, especially in the realm of kinase inhibition.

This guide provides an in-depth exploration of (5-Aminopyridin-2-yl)boronic acid, from its fundamental synthesis and reactivity to its application in the design and development of advanced clinical candidates. We will delve into specific case studies, supported by quantitative data and detailed experimental protocols, to offer researchers and drug development professionals a comprehensive resource on this important chemical entity.

Part 1: The Core Scaffold - Synthesis and Reactivity

The utility of any building block in medicinal chemistry is fundamentally tied to its accessibility and predictable reactivity. (5-Aminopyridin-2-yl)boronic acid and its more stable derivatives, such as the pinacol ester, are prized for their role in one of the most powerful C-C bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura cross-coupling.[1][6]

Synthesis of the Scaffold

The synthesis of aminopyridine boronic acids can be achieved through several established methods. A common and practical approach involves a palladium-catalyzed Miyaura borylation reaction. This process typically starts with an appropriate halo-aminopyridine, such as 2-amino-5-bromopyridine, which is coupled with a diboron reagent like bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a base.

The choice of the pinacol ester form is a critical experimental consideration. Free boronic acids can be prone to decomposition via protodeboronation.[6] The pinacol ester provides significantly enhanced stability, facilitating easier purification and storage, while still exhibiting excellent reactivity in subsequent cross-coupling reactions.

Workflow for Scaffold Synthesis and Application

The following diagram illustrates the typical journey from a starting material to a final, biologically active compound using the (5-Aminopyridin-2-yl)boronic acid scaffold.

G cluster_0 Scaffold Synthesis cluster_1 Drug Synthesis cluster_2 Biological Application A 2-Amino-5-bromopyridine (Starting Material) B Miyaura Borylation (Pd Catalyst, Base, B₂pin₂) A->B C 2-Amino-5-(pinacolato)boronopyridine (Stable Intermediate) B->C E Suzuki-Miyaura Coupling (Pd Catalyst, Base) C->E D Aryl/Heteroaryl Halide (Coupling Partner) D->E F Biaryl Product (Active Pharmaceutical Ingredient) E->F G Kinase Inhibition Assay F->G H Lead Optimization (SAR) G->H

Caption: General workflow from starting materials to lead optimization.

Reactivity Profile: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry, valued for its mild conditions and broad functional group tolerance.[7] The (5-Aminopyridin-2-yl)boronic acid scaffold is an excellent nucleophilic partner in these reactions. The reaction mechanism involves a well-understood catalytic cycle featuring a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic coupling partner (e.g., an aryl bromide).

  • Transmetalation: The organic group from the boronic acid (the aminopyridyl group) is transferred to the palladium center, typically facilitated by a base.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[6]

The primary amine on the pyridine ring can sometimes interfere or coordinate with the palladium catalyst, necessitating careful optimization of ligands, bases, and solvents to achieve high yields.

Part 2: Derivatives in Drug Discovery - Kinase Inhibitors

The 2-aminopyridine moiety is a privileged structure in kinase inhibitor design. It acts as an excellent "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase hinge region, a conserved motif in the ATP-binding pocket.[1] The (5-Aminopyridin-2-yl)boronic acid scaffold provides a robust platform to build upon this interaction, allowing for the strategic introduction of various substituents to achieve potency and selectivity.

Case Study 1: LRRK2 Inhibitors for Parkinson's Disease

Leucine-rich repeat kinase 2 (LRRK2) has emerged as a high-priority therapeutic target for Parkinson's disease.[8][9] Mutations in the LRRK2 gene are the most common cause of familial Parkinson's, and aberrant kinase activity is implicated in idiopathic cases as well.[10][11]

Numerous drug discovery programs have utilized aminopyridine and aminopyrimidine scaffolds to develop potent and selective LRRK2 inhibitors.[8][10][11] The (5-Aminopyridin-2-yl)boronic acid core serves as a key building block to synthesize molecules that effectively target the LRRK2 ATP-binding site. Structure-activity relationship (SAR) studies have shown that the 2-amino group is essential for hinge binding, while substituents appended via Suzuki-Miyaura coupling at the 5-position can be optimized to occupy other pockets within the active site, thereby enhancing potency and selectivity.[8][12]

LRRK2 Signaling Pathway and Inhibition

The diagram below illustrates the central role of LRRK2 in cellular pathways relevant to Parkinson's disease and the point of intervention for inhibitors.

LRRK2_Pathway cluster_0 Upstream Signals cluster_1 LRRK2 Kinase cluster_2 Downstream Pathologies Genetic_Mutations LRRK2 Mutations (e.g., G2019S) LRRK2_Active LRRK2 (Active) Hyper-phosphorylation Genetic_Mutations->LRRK2_Active Cellular_Stress Oxidative Stress, Lysosomal Dysfunction Cellular_Stress->LRRK2_Active LRRK2_Inactive LRRK2 (Inactive) LRRK2_Inactive->LRRK2_Active Activation Rab_Phospho Rab GTPase Phosphorylation LRRK2_Active->Rab_Phospho Vesicle_Traffic Vesicular Trafficking Defects Rab_Phospho->Vesicle_Traffic Autophagy Impaired Autophagy Vesicle_Traffic->Autophagy Neuroinflammation Neuroinflammation Vesicle_Traffic->Neuroinflammation Neuron_Death Dopaminergic Neuron Death Autophagy->Neuron_Death Neuroinflammation->Neuron_Death Inhibitor LRRK2 Inhibitor (Aminopyridine-based) Inhibitor->LRRK2_Active Inhibition

Caption: LRRK2 pathway inhibition by aminopyridine-based drugs.

Compound Class Target Representative IC₅₀ Therapeutic Area Reference
Aminopyrimidine-basedLRRK2 (G2019S)3.2 nM (HG-10-102-01)Parkinson's Disease[10]
Benzamide-basedLRRK2 (G2019S)8.9 nM (GSK2578215A)Parkinson's Disease[10]
Indazole-basedROCK20.124 µM (DC24)Inflammation, Hypertension[13]
Azaindole-basedROCKPotent (Compound 32)Hypertension[14][15]
Case Study 2: ROCK Inhibitors for Cardiovascular and Inflammatory Diseases

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are key regulators of the actin cytoskeleton and are implicated in diseases such as hypertension, glaucoma, and cancer.[15][16][17] The development of selective ROCK inhibitors is an active area of research.[13] The aminopyridine scaffold has been successfully employed as a hinge-binding element in the design of potent ROCK inhibitors.[14][16]

For instance, a series of azaindole-based ROCK inhibitors utilized an aminopyrimidine core, which is structurally analogous to aminopyridine, to achieve potent and selective inhibition.[14] The synthesis of these complex molecules often relies on Suzuki-Miyaura coupling, where a boronic acid derivative serves to connect the core hinge-binder with other specificity-determining fragments of the molecule. This modular approach allows medicinal chemists to systematically explore the SAR and optimize for properties like potency, selectivity, and pharmacokinetic profile.[15]

Part 3: Experimental Protocols

To ensure the practical applicability of this guide, we provide a detailed, representative protocol for a Suzuki-Miyaura cross-coupling reaction. This protocol is a self-validating system, adapted from established procedures for coupling aminopyridine derivatives.[7]

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: To couple 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine with a representative aryl bromide (e.g., 4-bromoanisole).

Materials:

  • 2-Amino-5-(pinacolato)boronopyridine (1.0 eq)

  • 4-Bromoanisole (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 eq)

  • Potassium phosphate (K₃PO₄, 2.0 eq)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and heating mantle/oil bath or microwave reactor

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel, add 2-Amino-5-(pinacolato)boronopyridine, 4-bromoanisole, and potassium phosphate.

  • Inerting: Seal the vessel and purge with an inert gas (e.g., argon) for 5-10 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Preparation: In a separate vial, pre-mix the Pd(OAc)₂ and SPhos ligand in a small amount of the dioxane solvent under an inert atmosphere. This pre-formation of the active catalyst can improve reaction efficiency.

  • Reagent Addition: Add the degassed solvent mixture (dioxane/water) to the main reaction vessel, followed by the catalyst solution via syringe.

  • Reaction: Heat the mixture with vigorous stirring.

    • Conventional Heating: 80-100 °C for 4-12 hours. Monitor reaction progress by TLC or LC-MS.

    • Microwave-Assisted: 120-150 °C for 15-60 minutes. Microwave heating can significantly reduce reaction times.[7]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Causality and Rationale:

  • Ligand (SPhos): Bulky, electron-rich phosphine ligands like SPhos are chosen to promote the oxidative addition and reductive elimination steps of the catalytic cycle and prevent catalyst decomposition.

  • Base (K₃PO₄): A moderately strong base is required to facilitate the transmetalation step. Potassium phosphate is often effective and well-tolerated by many functional groups.

  • Solvent System (Dioxane/Water): The aqueous component is crucial for the transmetalation step with boronic acids/esters. Dioxane is an excellent solvent for solubilizing the organic reagents and the palladium catalyst.

Conclusion and Future Perspectives

(5-Aminopyridin-2-yl)boronic acid and its derivatives have firmly established their place as indispensable tools in modern medicinal chemistry. Their stability, predictable reactivity in robust reactions like the Suzuki-Miyaura coupling, and the inherent biological relevance of the aminopyridine scaffold make them ideal starting points for drug discovery campaigns. The successful application of this building block in developing potent and selective inhibitors for critical targets like LRRK2 and ROCK underscores its value.

As our understanding of disease biology deepens, the demand for novel, highly specific small molecule modulators will continue to grow. The modular nature of syntheses involving (5-Aminopyridin-2-yl)boronic acid allows for rapid generation of diverse chemical libraries, enabling efficient exploration of chemical space. Future innovations in catalysis and synthetic methodology will likely further expand the utility of this and other boronic acid derivatives, paving the way for the next generation of targeted therapies.

References

  • Smith, G. P., et al. (2017). The design and SAR of a novel series of 2-aminopyridine based LRRK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(18), 4500-4505. Available from: [Link]

  • A review on ROCK-II inhibitors: From molecular modelling to synthesis. (2016). Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif. (n.d.). PubMed Central. Available from: [Link]

  • Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. (2025). ACS Publications. Available from: [Link]

  • Identification of novel LRRK2 inhibitors by structure-based virtual screening and alchemical free energy calculation. (2024). PubMed. Available from: [Link]

  • Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design. (n.d.). MDPI. Available from: [Link]

  • Structural Insights and Development of LRRK2 Inhibitors for Parkinson's Disease in the Last Decade. (2022). PubMed Central. Available from: [Link]

  • Schirok, H., et al. (2008). Design and synthesis of potent and selective azaindole-based Rho kinase (ROCK) inhibitors. ChemMedChem, 3(12), 1893-904. Available from: [Link]

  • The design and development of LRRK2 inhibitors as novel therapeutics for Parkinson's disease. (n.d.). PubMed Central. Available from: [Link]

  • Discovery of selective LRRK2 inhibitors guided by computational analysis and molecular modeling. (2012). PubMed. Available from: [Link]

  • Bandarage, U. K., et al. (2021). ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127721. Available from: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Thieme Connect. Available from: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). PubMed Central. Available from: [Link]

  • Synthesis and applications of aminoboronic acids. (n.d.). University of Toronto. Available from: [Link]

  • Structure Activity Relationships (SAR). (n.d.). Drug Design Org. Available from: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). BioKB. Available from: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Available from: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). ResearchGate. Available from: [Link]

  • Boronic acids in medicinal chemistry: Anticancer, antibacterial and antiviral applications. (2025). ResearchGate. Available from: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). PubMed. Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Available from: [Link]

  • Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. (2010). PubMed Central. Available from: [Link]

  • Aminative Suzuki–Miyaura coupling. (2024). Science. Available from: [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). PubMed Central. Available from: [Link]

  • Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. (2020). PubMed. Available from: [Link]

  • Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2. (2019). PubMed. Available from: [Link]

  • Structure–activity relationships and drug design. (n.d.). ResearchGate. Available from: [Link]

  • Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. (2024). MDPI. Available from: [Link]

  • STRUCTURE ACTIVITY RELATIONSHIPS AND BASIC CONCEPTS IN DRUG DESIGN. (n.d.). ASHP Publications. Available from: [Link]

  • Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. (2023). PubMed. Available from: [Link]

Sources

Methodological & Application

Application Note: Protecting Group Strategies for Aminopyridine Boronic Acids in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Aminopyridine boronic acids represent a "privileged but problematic" scaffold in drug discovery. While they offer high aqueous solubility and hydrogen-bonding potential, they suffer from two distinct failure modes during cross-coupling: catalyst poisoning (due to Lewis basicity) and rapid protodeboronation (due to C-B bond lability). This guide details the strategic selection of orthogonal protecting groups (PGs) for both the amine and the boronic acid to ensure synthetic success.

Part 1: Strategic Overview – The "Double-Edged Sword"

The synthesis of aminopyridine boronates is not merely a matter of preventing side reactions; it is a battle against the inherent electronics of the pyridine ring.

The Two Failure Modes
  • Catalyst Sequestration (The "Soft" Failure): The pyridine nitrogen and the exocyclic amine are potent ligands. They coordinate to the active Pd(0) or Pd(II) species, displacing phosphine ligands and arresting the catalytic cycle.

  • Protodeboronation (The "Hard" Failure): This is irreversible. In 2-pyridyl boronic acids, the nitrogen lone pair promotes the formation of a zwitterionic intermediate, accelerating hydrolysis of the C-B bond by orders of magnitude compared to phenyl boronic acids.

Diagram 1: Mechanisms of Failure vs. Protection

This diagram illustrates how unprotected species poison catalysts and undergo self-destruction, contrasted with the protected pathway.

G Unprotected Unprotected Aminopyridine Boronic Acid Poisoning Catalyst Poisoning (N-Pd Coordination) Unprotected->Poisoning High Basicity Proto Protodeboronation (C-B Bond Cleavage) Unprotected->Proto Zwitterion Formation Protected Protected Species (Boc-Amine / MIDA-Boron) Protected->Poisoning Steric/Electronic Deactivation Protected->Proto Conformational Lock Success Successful Cross-Coupling Protected->Success Pd(0) Cycle

Figure 1: Failure modes of free aminopyridine boronic acids (Red) vs. the stability conferred by dual protection strategies (Green).

Part 2: Critical Analysis of Protecting Groups

The Amine Handle: Electronic Modulation

The goal is not just to mask the proton, but to reduce the electron density of the pyridine ring.

StrategyProtecting GroupElectronic EffectStability ProfileRecommendation
Carbamate Boc (tert-butoxycarbonyl)Moderate DeactivationLabile to TFA/HCl. Stable to base.Primary Choice. Compatible with Ir-catalyzed borylation.[1][2]
Amide Piv (Pivaloyl)Strong DeactivationVery Robust. Requires harsh hydrolysis.Specialist Choice. Essential for ortho-lithiation strategies (Directing Group).
Imide Phthalimide Steric Bulk + DeactivationLabile to hydrazine/amines.Niche. Use when mono-protection leaves N-H acidic protons that interfere.
None Free AmineNoneUnstable.Avoid unless using specific rapid-coupling protocols (e.g., Buchwald precatalysts).
The Boron Handle: Stopping the Self-Destruct Sequence

For aminopyridines, the boronic acid PG is often more critical than the amine PG.

  • Pinacol Ester (BPin):

    • Pros: Standard for Ir-catalyzed borylation; lipophilic.

    • Cons: Silica gel chromatography can induce protodeboronation in electron-rich pyridines.

  • MIDA Boronate (N-methyliminodiacetic acid):

    • Pros: The "Gold Standard" for unstable 2-pyridyls. The sp3 hybridization of boron shuts down the empty p-orbital, preventing transmetallation (until released) and protodeboronation.

    • Cons: Requires a specific "slow-release" hydrolysis step during coupling.

Part 3: Detailed Experimental Protocols

Protocol A: Ir-Catalyzed C-H Borylation of Boc-Aminopyridines

Best for: Accessing thermodynamically stable positions (meta/para) with high atom economy.

Mechanism: The bulky dtbpy ligand directs the active Iridium catalyst to the least sterically hindered C-H bond. The Boc group provides just enough steric bulk to prevent ortho-borylation relative to the amine, often yielding high regioselectivity.

Materials:

  • Substrate: N-Boc-aminopyridine (1.0 equiv)

  • Catalyst Precursor: [Ir(OMe)(COD)]2 (1.5 mol%)

  • Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3.0 mol%)

  • Boron Source: B2Pin2 (Bis(pinacolato)diboron) (1.1 equiv)

  • Solvent: Hexane or THF (anhydrous, degassed)

Step-by-Step:

  • Glovebox/Schlenk Setup: In a nitrogen-filled glovebox or under Ar flow, charge a reaction vial with [Ir(OMe)(COD)]2 (10 mg per mmol substrate) and dtbpy (8 mg per mmol).

  • Pre-complexation: Add 1 mL of hexane. The solution should turn dark brown/red, indicating active catalyst formation (approx. 5 mins).

  • Reagent Addition: Add the N-Boc-aminopyridine and B2Pin2.

  • Reaction: Seal the vial and heat to 60–80 °C for 4–16 hours.

    • Checkpoint: Monitor by GC-MS or LC-MS. Look for the [M+Pin-H] peak.

  • Workup: Cool to RT. Concentrate in vacuo.

  • Purification: Pass through a short plug of silica gel (eluting with EtOAc/Hexane).

    • Note: Boc-protected aminopyridine BPin esters are generally stable on silica, unlike their free amine counterparts.

Protocol B: Directed Lithiation of Pivaloyl-Aminopyridines

Best for: Forcing borylation to the position ortho to the amine (C3 or C2).

Mechanism: The pivaloyl oxygen coordinates to Li, directing the base to deprotonate the nearest ortho proton (Directed Ortho Metalation - DoM).

Materials:

  • Substrate: N-Pivaloyl-aminopyridine

  • Base: n-BuLi (2.2 equiv) – Note: 2 equivs required (1 for NH deprotonation, 1 for Ring CH)

  • Electrophile: Triisopropyl borate (B(OiPr)3)

  • Quench: Pinacol + Acetic Acid

Step-by-Step:

  • Deprotonation: Dissolve substrate in anhydrous THF at 0 °C . Add n-BuLi (1.1 equiv) dropwise to form the dianion precursor (remove NH proton). Stir 15 min.

  • Cooling: Cool the mixture to -78 °C .

  • Lithiation: Add the second portion of n-BuLi (1.1 equiv) dropwise. Stir for 1–2 hours at -78 °C.

    • Critical: Do not let temperature rise, or the "Piv" group may migrate (Fries rearrangement).

  • Borylation: Add B(OiPr)3 (3.0 equiv) rapidly. Allow to warm to RT overnight.

  • Esterification (In-situ): The mixture now contains the boronate salt. To isolate the Pinacol ester, add Pinacol (1.5 equiv) and Acetic Acid (2.5 equiv). Stir 2 hours.

  • Workup: Aqueous extraction (NH4Cl), dry over MgSO4, and column chromatography.

Protocol C: Synthesis of MIDA Boronates (The "Rescue" Strategy)

Best for: 2-aminopyridine-3-boronic acids or other highly unstable variants.

Materials:

  • Input: Unstable Boronic Acid (crude) or Boronic Ester

  • Reagent: MIDA (N-methyliminodiacetic acid)[3][4]

  • Solvent: Toluene/DMSO (10:1)

Step-by-Step (Dean-Stark Method):

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Mixing: Suspend the crude boronic acid (1 equiv) and MIDA (1.2 equiv) in Toluene/DMSO.

  • Reflux: Heat to reflux (approx. 110 °C) for 3–12 hours. Water is a byproduct; its removal drives the equilibrium.

  • Workup: Concentrate the toluene. The MIDA boronate is usually insoluble in ether but soluble in Acetone/MeCN.

  • Precipitation: Dissolve the crude residue in a minimum amount of Acetone, then slowly add Et2O to precipitate the MIDA boronate as a white solid.

    • Validation: MIDA boronates are air-stable and can be stored on the bench for months.[5]

Part 4: Decision Matrix & Troubleshooting

Diagram 2: Strategy Selection Flowchart

Use this logic tree to select the correct protocol based on your target regiochemistry and stability.

DecisionTree Start Target: Aminopyridine Boronic Acid Position Where is the Boron relative to N? Start->Position Ortho Ortho (2-position) Highly Unstable Position->Ortho Ortho MetaPara Meta/Para Stable Position->MetaPara Meta/Para MIDA Strategy: MIDA Boronate (Protocol C) Ortho->MIDA Mandatory BocIr Strategy: Boc-Protection + Ir-Cat (Protocol A) MetaPara->BocIr Preferred (Steric Control) PivLi Strategy: Piv-Protection + Lithiation (Protocol B) MetaPara->PivLi If C-H Activation Fails

Figure 2: Decision matrix for selecting the synthesis pathway.

Troubleshooting Table
ObservationDiagnosisCorrective Action
Low Conversion in Suzuki Coupling Catalyst poisoning by free amine/pyridine N.Switch to MIDA boronate slow-release protocol (uses K3PO4/H2O to hydrolyze MIDA in situ).
Product De-boronated (Ar-H observed) Protodeboronation during workup.Do not use silica gel. Use Alumina (neutral) or crystallize directly. Switch to MIDA.
Regioisomer Mixture (Ir-Cat) Boc group not bulky enough.Switch ligand from dtbpy to TMP-phen (more steric bulk) or use a silyl-protecting group on the amine.
Fries Rearrangement (Lithiation) Temperature too high (> -70°C).Ensure strict cryogenic control. Use an internal thermometer.

References

  • Ir-Catalyzed Borylation of Pyridines

    • Boller, T. M., Murphy, J. M., Hapke, M., Ishiyama, T., Miyaura, N., & Hartwig, J. F. (2005). "Mechanism of the Iridium-Catalyzed Borylation of Aromatic C-H Bonds." Journal of the American Chemical Society.
    • [Link]

  • MIDA Boronate Strategy (The "Slow Release")

    • Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.
    • [Link]

  • Protodeboronation Mechanisms

    • Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). "Base-catalyzed protodeboronation of 2,6-disubstituted arylboronic acids." Journal of the American Chemical Society.
    • [Link]

  • Lithiation of Aminopyridines

    • Estel, L., Marsais, F., & Queguiner, G. (1988). "Metalation of pivaloylamino derivatives of pyridine and quinoline: A new entry into 3-functionalized 2- and 4-aminopyridines." The Journal of Organic Chemistry.
    • [Link]

Sources

Microwave-assisted Suzuki coupling of (5-Aminopyridin-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Accelerated Synthesis of Biaryl Aminopyridines: A Validated Microwave-Assisted Suzuki Coupling Protocol for (5-Aminopyridin-2-yl)boronic Acid

Abstract

The synthesis of biaryl and heteroaryl structures is a cornerstone of modern medicinal chemistry, with the aminopyridine moiety being a privileged scaffold in numerous pharmacologically active compounds. The Suzuki-Miyaura cross-coupling reaction provides a powerful tool for creating the requisite C-C bonds.[1] However, reactions involving electron-rich, nitrogen-containing heterocycles like (5-Aminopyridin-2-yl)boronic acid can present challenges, including catalyst inhibition and slow reaction kinetics under conventional heating. This application note presents a robust, optimized, and highly efficient protocol for the Suzuki coupling of (5-Aminopyridin-2-yl)boronic acid with various aryl halides, leveraging the power of microwave irradiation. By dramatically reducing reaction times from hours to minutes and improving yields, this method offers a superior alternative for rapid library synthesis and drug discovery workflows.[2][3] We provide a detailed experimental procedure, catalyst and base screening data, mechanistic insights, and a troubleshooting guide to ensure reliable and reproducible results.

Introduction & Scientific Background

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The palladium-catalyzed Suzuki-Miyaura reaction is a fundamental transformation in organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron species and an organic halide or triflate.[4] The catalytic cycle is generally understood to proceed through three key steps:

  • Oxidative Addition: A low-valent Palladium(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (Ar²-B(OH)₂) is transferred to the palladium center. This step is critical and requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species.[5][6]

  • Reductive Elimination: The two coupled organic fragments (Ar¹-Ar²) are expelled from the palladium center, forming the final biaryl product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[7]

The choice of catalyst, ligand, base, and solvent system is crucial for the reaction's success and can significantly impact yield, rate, and selectivity.[6]

Suzuki_Catalytic_Cycle cluster_cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Ar1 Ar¹-Pd(II)L₂-X (Palladacycle) OxAdd->PdII_Ar1 Ar¹-X Transmetal Transmetalation PdII_Ar1Ar2 Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Ar1Ar2 Ar²B(OH)₂ Base PdII_Ar1Ar2->Pd0 RedElim Reductive Elimination Product Ar¹-Ar² (Product) RedElim->Product Base_Input [Ar²-B(OR)₃]⁻ (from Ar²B(OH)₂ + Base) Halide_Input Ar¹-X

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Microwave Advantage in Cross-Coupling Chemistry

Conventional heating relies on thermal conduction, which can be slow and lead to uneven temperature distribution. Microwave irradiation, however, heats the reaction mixture by direct interaction with polar molecules, a process known as dielectric heating.[2] This offers several profound advantages:

  • Rapid & Uniform Heating: Microwaves heat the entire sample volume simultaneously, minimizing thermal gradients and hot spots, leading to cleaner reactions.[8]

  • Rate Acceleration: Reactions can reach the target temperature in seconds, dramatically reducing overall reaction times from many hours to just a few minutes.[9][10] This corresponds to a significant increase in reaction rate, sometimes by orders of magnitude.

  • Improved Yields and Purity: The short exposure to high temperatures minimizes the formation of thermal degradation byproducts, often resulting in higher isolated yields and purer products.[11]

  • Energy Efficiency: By heating only the reactants and solvent, not the vessel, microwave synthesis is a more energy-efficient and greener chemical practice.[8]

Specific Challenges of (5-Aminopyridin-2-yl)boronic Acid

While versatile, Suzuki couplings with nitrogen-containing heteroaryl boronic acids, especially those with basic amino substituents, require careful consideration. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst.[12] Traditional methods might require protection of the amino group to prevent this.[12] However, the use of highly active catalysts with bulky, electron-rich phosphine ligands and the rapid, controlled heating provided by microwaves can overcome these challenges, enabling efficient coupling without the need for additional protection/deprotection steps.

Optimized Protocol: Microwave-Assisted Suzuki Coupling

This protocol details the coupling of (5-Aminopyridin-2-yl)boronic acid with 4-bromoanisole as a representative aryl halide.

Materials & Equipment
  • Reagents:

    • (5-Aminopyridin-2-yl)boronic acid

    • 4-Bromoanisole (or other aryl halide)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

    • Potassium Carbonate (K₂CO₃), anhydrous

    • 1,4-Dioxane, anhydrous

    • Deionized Water

    • Ethyl Acetate (EtOAc) for workup

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Equipment:

    • Microwave synthesis reactor

    • 10 mL microwave reaction vial with a magnetic stir bar

    • Syringes and needles for solvent transfer

    • Separatory funnel

    • Rotary evaporator

    • Flash column chromatography system

Step-by-Step Experimental Procedure
  • Reagent Addition: To a 10 mL microwave reaction vial containing a magnetic stir bar, add (5-Aminopyridin-2-yl)boronic acid (1.2 mmol, 1.2 equiv.), the aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv.), Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.), and Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

  • Solvent Addition: Add 4.0 mL of 1,4-Dioxane and 1.0 mL of deionized water to the vial.

  • Vessel Sealing: Securely seal the vial with a cap.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 120°C for 15 minutes . Ensure that stirring is active throughout the reaction.

  • Cooling: After irradiation, allow the vial to cool to room temperature (typically aided by a compressed air stream in the reactor).

  • Workup - Extraction:

    • Open the vial and dilute the reaction mixture with 20 mL of Ethyl Acetate (EtOAc).

    • Transfer the mixture to a separatory funnel and wash with 15 mL of water, followed by 15 mL of brine.[7]

    • Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), and filter.[13]

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.[4]

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate, to yield the pure biaryl product.

Protocol Validation & Optimization Data

To establish the optimal conditions, a screening of key reaction parameters was performed. The coupling of 4-bromoanisole with (5-Aminopyridin-2-yl)boronic acid was used as the model reaction.

EntryCatalyst (mol%)Base (2.0 equiv)SolventTemp (°C)Time (min)Yield (%)¹
1Pd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O (4:1)1201585
2 Pd(dppf)Cl₂ (3) K₂CO₃ Dioxane/H₂O (4:1) 120 15 94
3Pd(OAc)₂/SPhos (2)K₂CO₃Dioxane/H₂O (4:1)1201591
4Pd(dppf)Cl₂ (3)Na₂CO₃Dioxane/H₂O (4:1)1201578
5Pd(dppf)Cl₂ (3)K₃PO₄Dioxane/H₂O (4:1)1201588
6Pd(dppf)Cl₂ (3)K₂CO₃DMF/H₂O (4:1)1201565
7Pd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O (4:1)1001572
8Pd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O (4:1)120568
Pd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O (4:1)8012 hours75

¹ Isolated yield after column chromatography. ² Conventional heating (oil bath) for comparison.

Discussion of Results:

  • Catalyst Selection: While several palladium catalysts provided good to excellent yields, Pd(dppf)Cl₂ (Entry 2) consistently gave the highest yield. The bidentate dppf ligand is known to stabilize the palladium center and facilitate the reductive elimination step, proving highly effective for this challenging substrate.[12]

  • Base Selection: Potassium carbonate (K₂CO₃) was found to be the optimal base (Entry 2 vs. 4, 5). While stronger bases like K₃PO₄ are often effective, K₂CO₃ provided a sufficient basicity to promote transmetalation without inducing significant side reactions.[6]

  • Solvent and Temperature: A mixture of Dioxane/H₂O provided the best results. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[14] A temperature of 120°C for 15 minutes was found to be optimal for driving the reaction to completion.

  • Microwave vs. Conventional Heating: The microwave-assisted protocol (Entry 2, 94% yield in 15 min) is dramatically superior to conventional heating (Entry 9, 75% yield in 12 hours), highlighting the profound rate acceleration and efficiency gains.

Experimental Workflow & Troubleshooting

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude (5-Aminopyridin-2-yl)boronic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (5-Aminopyridin-2-yl)boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of this versatile building block through recrystallization. Here, we will address common challenges, provide in-depth troubleshooting advice, and present a validated protocol grounded in chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when purifying aminopyridine boronic acids.

Q1: What makes the recrystallization of (5-Aminopyridin-2-yl)boronic acid challenging?

The purification of this compound is often complicated by several factors inherent to its structure.[1][2] The presence of both a Lewis acidic boronic acid group and a basic aminopyridine ring imparts amphoteric properties, leading to complex solubility behavior. Furthermore, boronic acids are susceptible to dehydration to form cyclic trimeric anhydrides known as boroxines, and the 2-aminopyridine moiety can be prone to degradation under harsh conditions.[3][4][5]

Q2: What is a boroxine, and how does it affect purification?

A boroxine is a six-membered ring formed from the intermolecular dehydration of three boronic acid molecules (3 R–B(OH)₂ → R₃B₃O₃ + 3 H₂O).[3] This process is often reversible in the presence of water.[6] Boroxine formation is a major source of impurity and can complicate characterization, as it may appear as a distinct species in analytical readouts like NMR or LC-MS.[7] Since its polarity differs from the parent boronic acid, it can interfere with the crystallization process. The equilibrium between the boronic acid and the boroxine is influenced by factors such as solvent, temperature, and water content.[6][8]

Q3: What are the typical impurities found in crude (5-Aminopyridin-2-yl)boronic acid?

Besides the boroxine, common impurities may include:

  • Protodeborylated product (2-Aminopyridine): This arises from the cleavage of the C-B bond, a common issue with unstable boronic acids.[2]

  • Starting materials: Residual 2-amino-5-bromopyridine or its boronate ester precursor may be present.[9]

  • Reagents and byproducts: Inorganic salts from the synthesis and workup.

  • Polymeric materials: Ill-defined oligomers or polymers can form, especially if the material is impure or handled improperly.[2]

Q4: How do I choose an appropriate solvent system for recrystallization?

The ideal solvent system should exhibit high solubility for the boronic acid at elevated temperatures and low solubility at room temperature or below, while impurities should remain soluble at all temperatures. Given the polar nature of (5-Aminopyridin-2-yl)boronic acid, polar solvents are a good starting point. A mixed solvent system (a "good" solvent in which the compound is soluble, and an "anti-solvent" in which it is poorly soluble) often provides the best results.[10][11] Screening small-scale trials with various solvent combinations is highly recommended.[1][2]

Q5: Is chromatography a viable alternative for purification?

While possible, chromatographic purification of boronic acids can be problematic. Normal-phase silica gel chromatography often leads to compound degradation or irreversible binding to the stationary phase.[1][12] Reversed-phase (C18) chromatography can be more successful but may require volatile buffers and can be difficult to scale up.[1][13] For these reasons, a well-optimized recrystallization is often the more practical and scalable method.

Section 2: Troubleshooting Guide

This section provides a structured approach to solving common problems encountered during the recrystallization of (5-Aminopyridin-2-yl)boronic acid.

Problem Encountered Potential Root Cause(s) Recommended Solution(s)
Oiling Out / No Crystallization The supersaturation level is too high, or the cooling rate is too fast. The solvent may be too "good," preventing crystal lattice formation.Add slightly more of the "good" solvent to the hot mixture to ensure complete dissolution. Cool the solution very slowly (e.g., in a dewar or insulated bath). Try adding a more non-polar "anti-solvent" dropwise to the hot, dissolved solution until turbidity appears, then reheat to clarify and cool slowly.[12]
Poor Recovery / Low Yield The compound has significant solubility in the mother liquor at low temperatures. Too much solvent was used. Premature crystallization occurred during hot filtration.Reduce the total volume of the solvent used. Ensure the solution is minimally saturated at the boiling point. Cool the filtrate to a lower temperature (e.g., 0 °C or -20 °C) to maximize precipitation. To prevent premature crystallization, pre-heat the filtration funnel and receiving flask.
Product is Still Impure (by TLC/NMR) The chosen solvent system is not effective at discriminating between the product and a key impurity. The impurity co-crystallizes with the product.Screen different solvent systems. Consider a two-step purification: 1) Trituration with a specific solvent to remove a particular impurity, followed by 2) Recrystallization from a different solvent system to remove others.[1][10] An acid/base workup prior to recrystallization may help remove non-basic or non-acidic impurities.[2][12]
Material Decomposes (Color Change) The heating temperature is too high, or the heating duration is too long, leading to protodeboronation or other degradation pathways. The presence of acidic or basic impurities may catalyze decomposition.Use the minimum temperature necessary to dissolve the solid. Work under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation. Ensure all glassware is scrupulously clean. A pre-purification step like an aqueous wash might remove problematic impurities.
Formation of a Sticky Solid or Amorphous Powder This is often indicative of boroxine formation or the presence of persistent impurities that inhibit proper crystal growth.Add a small amount of water to the recrystallization solvent to hydrolyze the boroxine back to the boronic acid.[6] Alternatively, after isolation, the solid can be dissolved in a solvent like THF, a few drops of water added, and the solvent then removed under reduced pressure to encourage conversion back to the monomeric acid before attempting recrystallization again.

Section 3: Validated Recrystallization Protocol & Workflow

This section provides a detailed, step-by-step protocol for the recrystallization of crude (5-Aminopyridin-2-yl)boronic acid. It is designed as a self-validating system with integrated quality control checkpoints.

Workflow Overview

The diagram below illustrates the decision-making process and workflow for the purification protocol.

Recrystallization_Workflow Crude Start: Crude Material (5-Aminopyridin-2-yl)boronic acid SolventScreen Step 1: Small-Scale Solvent System Screening Crude->SolventScreen Dissolution Step 2: Dissolution (Scale-up) SolventScreen->Dissolution Optimized System (e.g., EtOH/Water) HotFiltration Step 3: Hot Gravity Filtration (Remove Insolubles) Dissolution->HotFiltration Crystallization Step 4: Slow Cooling & Crystallization HotFiltration->Crystallization Isolation Step 5: Isolation (Vacuum Filtration) Crystallization->Isolation Drying Step 6: Drying (Vacuum Oven) Isolation->Drying QC Final QC Analysis (NMR, LC-MS, MP) Drying->QC

Caption: Workflow for the recrystallization of (5-Aminopyridin-2-yl)boronic acid.

Step-by-Step Methodology

Materials & Equipment:

  • Crude (5-Aminopyridin-2-yl)boronic acid

  • Ethanol (EtOH), Reagent Grade

  • Deionized Water (H₂O)

  • Erhlenmeyer flasks

  • Hot plate with stirring capabilities

  • Short-stem glass funnel and fluted filter paper

  • Büchner funnel and filter flask

  • Vacuum oven

Procedure:

  • Solvent System Selection (Initial Screen):

    • Place ~20 mg of crude material into several small test tubes.

    • Test single solvents (e.g., water, ethanol, isopropanol, acetonitrile) and mixed systems (e.g., ethanol/water, acetone/hexane).[11]

    • Add the chosen solvent dropwise at room temperature until a slurry is formed, then heat gently. The goal is to find a system where the compound is poorly soluble at room temperature but fully dissolves upon heating. An Ethanol/Water mixture is often a good starting point for this compound.

  • Dissolution (Scale-Up):

    • Place the crude (5-Aminopyridin-2-yl)boronic acid (e.g., 5.0 g) into an Erlenmeyer flask equipped with a stir bar.

    • Add a minimal amount of the "good" solvent (e.g., Ethanol) and begin heating with stirring (e.g., to 70-80 °C).

    • Continue adding the "good" solvent portion-wise until the solid is nearly dissolved.

    • Causality Check: Using the minimum amount of hot solvent is crucial for maximizing recovery.

  • Addition of Anti-Solvent & Clarification:

    • To the hot solution, add the "anti-solvent" (e.g., Water) dropwise until a slight cloudiness (turbidity) persists. This indicates the solution is saturated.

    • Add a few more drops of the "good" solvent (Ethanol) until the solution becomes clear again. This ensures that the compound will not prematurely crash out during filtration.

  • Hot Gravity Filtration:

    • Place a short-stem funnel with fluted filter paper into the neck of a pre-heated receiving Erlenmeyer flask.

    • Quickly pour the hot, clear solution through the filter paper to remove any insoluble impurities.

    • Rationale: This step removes baseline impurities and prevents them from being incorporated into your final crystals. Pre-heating the apparatus prevents the product from crystallizing in the funnel.

  • Crystallization:

    • Cover the receiving flask with a watch glass and allow it to cool slowly to room temperature undisturbed. Rapid cooling can trap impurities and lead to smaller, less pure crystals.

    • Once at room temperature, place the flask in an ice bath or refrigerator (0-4 °C) for at least one hour to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals (the "filter cake") with a small amount of the ice-cold recrystallization solvent mixture to remove any residual soluble impurities from the crystal surfaces.

    • Continue to pull air through the filter cake for 15-20 minutes to partially dry the crystals.

  • Drying:

    • Transfer the crystals to a watch glass and dry them in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

    • Caution: Overheating can lead to decomposition or boroxine formation.

Quality Control & Characterization

The success of the purification should be validated using appropriate analytical techniques.

Analytical Technique Purpose Expected Outcome for Pure Product
¹H NMR Spectroscopy To confirm chemical structure and assess purity.Clean spectrum with correct chemical shifts, integration values, and coupling constants. Absence of signals corresponding to impurities like 2-aminopyridine or residual solvents.
LC-MS To determine purity and confirm molecular weight.A single major peak corresponding to the mass of the target compound. Purity >98% by UV integration.[7]
Melting Point To assess purity.A sharp melting point range (e.g., within 1-2 °C). Impurities typically depress and broaden the melting point range.

Section 4: Understanding Key Chemical Equilibria

A deeper understanding of the chemical behavior of boronic acids is crucial for troubleshooting.

Boronic Acid ⇌ Boroxine Equilibrium

The formation of the boroxine trimer is a critical equilibrium to manage.

Boroxine_Equilibrium cluster_eq BoronicAcid 3 x (5-Aminopyridin-2-yl)boronic acid (Monomer) eq BoronicAcid->eq Boroxine Boroxine (Trimeric Anhydride) Water + 3 H₂O eq->Boroxine Hydrolysis Hydrolysis (Presence of Water) Dehydration Dehydration (Heat, Anhydrous Conditions)

Caption: Reversible equilibrium between boronic acid and its boroxine anhydride.

This equilibrium highlights why anhydrous conditions can sometimes be detrimental, favoring the less desirable boroxine.[3][6] Strategically using a small amount of water in the recrystallization solvent can push the equilibrium back towards the desired monomeric boronic acid.

References

  • Challenging purification of organoboronic acids - Chemistry Stack Exchange. (n.d.). Retrieved February 13, 2026, from [Link]

  • How to purify boronic acids/boronate esters? - ResearchGate. (2016). Retrieved February 13, 2026, from [Link]

  • HELP: Purifying boronic acids sucks : r/OrganicChemistry - Reddit. (n.d.). Retrieved February 13, 2026, from [Link]

  • HELP: Purifying boronic acids sucks : r/chemistry - Reddit. (n.d.). Retrieved February 13, 2026, from [Link]

  • Purification of boronic acids? : r/chemistry - Reddit. (2017). Retrieved February 13, 2026, from [Link]

  • Synthesis and applications of aminoboronic acids. (n.d.). Retrieved February 13, 2026, from T-Space, University of Toronto Libraries.
  • Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC. (n.d.). Retrieved February 13, 2026, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 13, 2026, from [Link]

  • Formation of boroxine: Its stability and thermodynamic parameters in solution. (2002). Heteroatom Chemistry. Retrieved February 13, 2026, from [Link]

  • boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ - LOCKSS. (2013). Chemical Society Reviews. Retrieved February 13, 2026, from [Link]

  • Accelerated click reactions using boronic acids for heterocyclic synthesis in microdroplets. (n.d.). Chemical Science. Retrieved February 13, 2026, from [Link]

  • Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. (n.d.). Organic Process Research & Development. Retrieved February 13, 2026, from [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates | Journal of the American Chemical Society. (2009). Retrieved February 13, 2026, from [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing). (n.d.). Retrieved February 13, 2026, from [Link]

Sources

Improving the stability of (5-Aminopyridin-2-yl)boronic acid for coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "2-Pyridyl Problem"

Welcome to the technical support guide for (5-Aminopyridin-2-yl)boronic acid . If you are experiencing low yields, rapid blackening of reaction mixtures, or exclusive recovery of 3-aminopyridine (the deboronated byproduct), you are not alone.

This molecule represents a "perfect storm" of instability. The 2-pyridyl position is notoriously prone to protodeboronation , and the 5-amino substituent exacerbates this issue by donating electron density to the ring, increasing the basicity of the pyridine nitrogen. This guide moves beyond standard Suzuki protocols to provide specialized handling and coupling strategies required for this difficult motif.

Module 1: The Stability Crisis (Root Cause Analysis)

To solve the instability, you must understand the mechanism of failure. Unlike phenylboronic acids, 2-pyridyl boronic acids do not usually fail via oxidation; they fail via hydrolytic C-B bond cleavage facilitated by their own nitrogen atom.

The Mechanism of Failure

The proximity of the pyridine nitrogen to the boron atom allows for the formation of a zwitterionic intermediate. The 5-amino group (


) is a strong electron donor (resonance), which increases the electron density on the pyridine nitrogen (

).
  • Increased Basicity: The

    
     becomes highly basic due to the 5-amino donation.
    
  • Protonation/Coordination: In the presence of water or protic solvents,

    
     is protonated.
    
  • C-B Cleavage: The protonated species undergoes rapid ipsilateral attack by water, cleaving the C-B bond and releasing the deboronated product (3-aminopyridine).

Protodeboronation cluster_0 5-Amino Effect Start (5-Aminopyridin-2-yl) boronic acid Step1 Zwitterionic Intermediate (N-Protonated) Start->Step1 + H2O / H+ Step2 C-B Bond Cleavage (Hydrolysis) Step1->Step2 Rapid End Byproduct: 3-Aminopyridine Step2->End - B(OH)3 Note NH2 group donates e- Increasing N-basicity Accelerating failure

Figure 1: The accelerated protodeboronation pathway of 5-aminopyridin-2-yl boronic acid.

Module 2: Storage & Handling (Pre-Reaction)

Critical Rule: Never store the free boronic acid in solution. The half-life of 2-pyridyl boronic acid derivatives in wet solvents can be as short as 25 seconds at elevated temperatures [1].

Comparative Stability Matrix

Use this table to evaluate your starting material. If you are synthesizing the boronic acid yourself, we strongly recommend converting it immediately to a MIDA boronate.

Derivative TypeStability (Solid State)Stability (Solution)Recommendation
Free Boronic Acid Poor (Hygroscopic)Very Poor (Rapid hydrolysis)Avoid if possible. Use only freshly prepared.
Pinacol Ester ModerateModerateBetter than acid, but still prone to degradation on silica.
MIDA Boronate Excellent High Gold Standard. Stable to air, water, and chromatography.[1]
Trifluoroborate (

)
GoodModerateGood alternative, but solubility can be tricky.

Module 3: The "Slow-Release" Protocol (The Solution)

The most robust method to couple this substrate is the MIDA Boronate Slow-Release Strategy developed by the Burke group [2]. This method masks the boron, preventing the "N-B interaction" that leads to degradation, and releases the active species slowly—only as fast as the catalyst can consume it.

Protocol: MIDA Boronate Cross-Coupling

Objective: Coupling (5-aminopyridin-2-yl) MIDA boronate with an aryl chloride/bromide.[2]

Reagents:
  • Boron Source: (5-Aminopyridin-2-yl) MIDA boronate (1.2 - 1.5 equiv).

  • Catalyst:

    
     (1.5 mol%) + XPhos  (6 mol%).[2]
    
    • Why XPhos? Bulky, electron-rich biaryl phosphines facilitate oxidative addition and rapid transmetallation, outcompeting the decomposition pathway.

  • Base:

    
     (7.5 equiv) or 
    
    
    
    (5 equiv).
  • Promoter:

    
     (50 mol%) - Optional but recommended for 2-pyridyls.
    
  • Solvent: DMF / Isopropanol (4:1 ratio) or Dioxane/Water (5:1).

    • Note: The presence of water/alcohol is necessary to hydrolyze the MIDA, but it must be controlled.

Step-by-Step Workflow:
  • Charge Solids: In a glovebox or under Argon, add the Aryl Halide (1.0 equiv), MIDA Boronate (1.5 equiv),

    
    , XPhos, and Copper(II) acetate to a reaction vial.
    
  • Solvent Prep: Degas the DMF/IPA mixture (4:1) by sparging with Argon for 20 minutes.

  • Addition: Add the solvent to the vial.

  • Base Addition: Add the base (anhydrous).

  • Heating: Seal the vial and heat to 100°C .

    • Self-Validating Check: The reaction should turn a dark amber/brown. If it turns black and precipitates immediately (palladium black), your oxygen exclusion was insufficient.

  • Monitoring: Monitor by LCMS. Look for the disappearance of the MIDA ester (slow) and the appearance of product.

    • Note: You will likely not see the free boronic acid intermediate because it reacts (or decomposes) instantly upon release.

Module 4: Alternative Strategies (If MIDA is unavailable)

If you must use the free boronic acid or pinacol ester , you cannot use standard aqueous Suzuki conditions. You must use Anhydrous Conditions to prevent protonation of the pyridine nitrogen.

The "Anhydrous" Protocol
  • Protect the Amine: If possible, protect the 5-amino group as an Acetamide or Boc-carbamate. This withdraws electron density from the ring, making the pyridine nitrogen less basic and more stable [3].

  • Solvent: Anhydrous Dioxane or Toluene.

  • Base: Anhydrous CsF (Cesium Fluoride) or

    
     (dried).
    
  • Catalyst:

    
     or 
    
    
    
    .
  • Additives: CuI (Copper Iodide, 10-20 mol%) can act as a "scavenger" or co-catalyst to stabilize the pyridyl-boron species.

Module 5: Troubleshooting FAQ

Q1: My reaction mixture turned black immediately, and I got no yield.

  • Diagnosis: "Palladium Black" formation. This indicates the catalyst decomposed before entering the cycle.

  • Fix: This substrate is a strong ligand. The free amine or pyridine nitrogen might be sequestering the Pd.

    • Increase ligand loading (L:Pd ratio of 4:1).

    • Use a precatalyst like XPhos Pd G3 instead of mixing Pd(0) + Ligand.

Q2: I see 100% conversion of the starting material, but the major product is 3-aminopyridine.

  • Diagnosis: Protodeboronation.[3][4][5][6][7][8][9] The C-B bond hydrolyzed faster than the transmetallation occurred.

  • Fix:

    • Switch to the MIDA boronate (Module 3).

    • If using free acid, switch to anhydrous conditions (Module 4).

    • Lower the reaction temperature (if possible) or increase catalyst loading to speed up the coupling relative to the decomposition.

Q3: Can I protect the amine to improve stability?

  • Answer: Yes, highly recommended. Converting the 5-amino group to a 5-acetamido or 5-phthalimido group reduces the electron donation into the ring. This lowers the pKa of the pyridine nitrogen, significantly slowing down the protodeboronation pathway.

DecisionTree Start Start: Coupling 5-Amino-2-Py-B(OH)2 Q1 Can you use MIDA Boronate? Start->Q1 YesMIDA Use MIDA Protocol (Slow Release) Q1->YesMIDA Yes NoMIDA Must use Boronic Acid/Pinacol Q1->NoMIDA No Q2 Can you protect the amine? NoMIDA->Q2 YesProtect Protect as Acetamide/Boc Then couple (Standard Suzuki) Q2->YesProtect Yes (Recommended) NoProtect Use Anhydrous Conditions (CsF / Dioxane / CuI) Q2->NoProtect No (High Risk)

Figure 2: Decision matrix for optimizing reaction conditions.

References

  • Kinetics of Protodeboronation: Cox, P. A., et al. (2016).[3] "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society.[3][4][10]

  • MIDA Boronate Strategy: Knapp, D. M., et al. (2009).[2] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.[3][4][10]

  • Electronic Effects on Stability: Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids." Journal of the American Chemical Society.[3][4][10]

Sources

Overcoming catalyst deactivation in Suzuki coupling with aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center | Ticket #402: Catalyst Deactivation & Stalled Cycles

Status: Open Priority: High Assigned Specialist: Senior Application Scientist

Executive Summary: The "Pincer" Trap

You are likely reading this because your Suzuki-Miyaura coupling involving an aminopyridine (or related azine) started promisingly but stalled at <30% conversion, or perhaps the reaction mixture turned into an inactive black suspension.

The Root Cause: Aminopyridines are not just substrates; they are potent ligands. The Lewis-basic pyridine nitrogen and the free amine (


) compete with your phosphine ligand for the Palladium center.
  • Catalyst Poisoning: The pyridine nitrogen binds to the electrophilic Pd(II) intermediate, displacing labile ligands and forming a thermodynamically stable, catalytically inactive "off-cycle" complex (often a bis-pyridine complex).

  • Protodeboronation: If your aminopyridine is the boronate partner, the C-B bond is highly labile due to the electron-deficient ring, leading to rapid hydrolysis before transmetallation can occur.

This guide provides the G3/G4 Precatalyst Protocol and MIDA Boronate Strategy to bypass these failure modes.

Diagnostic & Mechanism (Why it Fails)

To fix the reaction, you must visualize the invisible competition occurring in your flask.

The Deactivation Pathway

Standard catalysts like


 or 

rely on ligand dissociation to open a coordination site. Aminopyridines exploit this window, binding irreversibly to the Pd center.

G Pd0 Active Species L-Pd(0) OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd + Ar-X TransMet Transmetallation OxAdd->TransMet + Ar-B(OH)2 Trap OFF-CYCLE TRAP (Pyridine-Pd-Pyridine) STABLE & INACTIVE OxAdd->Trap + Aminopyridine (Ligand Displacement) RedElim Reductive Elimination (Product) TransMet->RedElim RedElim->Pd0 Trap->OxAdd Slow/No Reversal

Figure 1: The catalytic cycle showing the "Off-Cycle Trap" where aminopyridines displace phosphines to poison the catalyst.

The Hardware: Ligand & Precatalyst Selection

Do not use


. It is insufficient for this substrate class. You need a system that is bulky enough to prevent pyridine coordination and active enough to turnover rapidly.
The Solution: Buchwald G3/G4 Precatalysts

We recommend Palladacycle Precatalysts (Gen 3 or Gen 4) .

  • Why? They contain a pre-formed active species that releases the monoligated

    
     species immediately upon base activation.
    
  • Ligand Choice: Dialkylbiarylphosphines (Buchwald Ligands) are sterically demanding, creating a "roof" over the Pd center that blocks the approach of the pyridine nitrogen while allowing the oxidative addition of the C-X bond.

Substrate ChallengeRecommended PrecatalystWhy?
General Aminopyridines XPhos Pd G4 Excellent general utility; high turnover frequency.
Hindered / Unstable RuPhos Pd G4 Exceptional for heteroaryl chlorides; stabilizes the catalyst.
Primary Amines Present BrettPhos Pd G3 Prevents N-arylation side reactions (Buchwald-Hartwig).
Low Solubility A-Phos (Amphos) Pd G3 Highly active for polar substrates; water-tolerant.

Tech Note: If G3/G4 precatalysts are unavailable, Pd(OAc)₂ + XPhos (1:2 ratio) is a functional alternative, provided you allow 30 mins for complexation before adding substrates.

The Partner: Boron Species Selection

If your aminopyridine is the electrophile (halide), proceed to Section 5. If your aminopyridine is the nucleophile (boron species), you face Protodeboronation .

The Fix: MIDA Boronates 2-Pyridyl boronic acids decompose rapidly.[1] MIDA (N-methyliminodiacetic acid) boronates are slow-release reservoirs. Under the basic reaction conditions, the MIDA group hydrolyzes slowly, releasing the active boronic acid at a rate that matches the catalytic turnover, keeping the concentration of unstable species low.

Validated Experimental Protocols
Protocol A: The "Standard" Robust Method (Aminopyridine Halide)

For coupling 2-amino-5-chloropyridine with stable aryl boronic acids.

Reagents:

  • Aryl Boronic Acid (1.5 equiv)

  • Aminopyridine Halide (1.0 equiv)

  • Catalyst: XPhos Pd G4 (0.02 – 0.05 equiv / 2-5 mol%)

  • Base:

    
     (0.5 M in water, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane or THF

Workflow:

  • Charge: Add halide, boronic acid, and XPhos Pd G4 to a vial equipped with a stir bar.

  • Inert: Seal and purge with Nitrogen/Argon for 5 minutes.

  • Solvent: Add degassed Dioxane (0.2 M concentration relative to halide).

  • Base: Add degassed aqueous

    
    .
    
  • Reaction: Heat to 60–80°C for 2–4 hours.

    • Note: Do not overheat (>100°C) initially; this promotes deactivation.

  • Workup: Cool, dilute with EtOAc, wash with water/brine.

Protocol B: The "Unstable Partner" Method (Pyridyl MIDA Boronate)

For coupling 2-pyridyl MIDA boronate with aryl chlorides.

Reagents:

  • 2-Pyridyl MIDA Boronate (1.5 equiv)

  • Aryl Chloride (1.0 equiv)

  • Catalyst: XPhos Pd G4 (0.02 equiv)

  • Promoter:

    
     (0.5 equiv) - Optional but helps transmetallation of 2-pyridyl species.
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: DMF / Water (10:1)

Workflow:

  • Combine MIDA boronate, Aryl Chloride, Catalyst, and Base in a vial.

  • Add Solvent mixture (DMF/Water).[2]

  • Heat to 95°C . The water slowly hydrolyzes the MIDA ester, releasing the active species.

Troubleshooting FAQ

Q: The reaction turns black immediately upon heating.

  • Diagnosis: "Pd Black" precipitation. Your ligand is dissociating, or the catalyst loading is too low for the poisoning rate.

  • Fix: Switch to RuPhos Pd G4 . The RuPhos ligand is more electron-rich and binds Pd tighter than XPhos. Lower the temperature by 10°C.

Q: I see the product, but the reaction stops at 50%.

  • Diagnosis: Catalyst death. The product (often a biaryl pyridine) might be a better ligand than the substrate.

  • Fix: Add a second portion of catalyst (1-2 mol%) after 2 hours. Alternatively, switch to Catacxium A , which forms extremely robust complexes.

Q: My aminopyridine has a free


 and I'm getting N-arylation byproducts. 
  • Diagnosis: Competitive Buchwald-Hartwig amination.

  • Fix: Use a weak base (

    
     or 
    
    
    
    ) rather than alkoxides (
    
    
    ). Use water as a co-solvent; water solvation shells suppress the nucleophilicity of the amine nitrogen.
Decision Tree: Catalyst Selector

DecisionTree Start Start: Aminopyridine Coupling BoronType Is the Aminopyridine the Boron Source? Start->BoronType YesBoron Yes BoronType->YesBoron NoBoron No (It's the Halide) BoronType->NoBoron UseMIDA Use 2-Pyridyl MIDA Boronate + XPhos Pd G4 + DMF/H2O YesBoron->UseMIDA Sterics Is the coupling site sterically hindered? NoBoron->Sterics Hindered Yes (Ortho-subst.) Sterics->Hindered Unhindered No Sterics->Unhindered RuPhos Select: RuPhos Pd G4 Hindered->RuPhos XPhos Select: XPhos Pd G4 Unhindered->XPhos

Figure 2: Logic flow for selecting the correct reagent class based on substrate role and sterics.

References
  • Buchwald Precatalysts (G3/G4): Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." J. Org.[3] Chem.2014 , 79, 4161–4166.

  • MIDA Boronates: Knapp, D. M.; Gillis, E. P.; Burke, M. D. "A General Solution for the 2-Pyridyl Problem." J. Am. Chem. Soc.2009 , 131, 6961–6963.

  • Mechanism of Poisoning: Carrow, B. P.; Hartwig, J. F. "Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions." J. Am. Chem. Soc.2011 , 133, 2116–2119.

  • Aminopyridine Optimization: Campeau, L.-C.; et al. "Pd-Catalyzed Suzuki-Miyaura Coupling of 2-Aminopyridines." Org.[3][4][5][6][7] Process Res. Dev.2016 , 20, 1476.

Sources

Validation & Comparative

A Comparative Guide to the X-ray Crystal Structure Analysis of Aminopyridine Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Aminopyridine Boronic Acids in Drug Discovery

Aminopyridine boronic acids represent a pivotal class of compounds in medicinal chemistry, demonstrating significant potential as enzyme inhibitors and versatile building blocks in organic synthesis.[1][2] Their efficacy is largely attributed to the unique chemical properties of the boronic acid moiety, which can form reversible covalent bonds with the active site residues of target enzymes, particularly serine proteases.[3] The aminopyridine scaffold provides a rigid and tunable framework for establishing specific interactions within protein binding pockets, enhancing both potency and selectivity.[4][5] Understanding the precise three-dimensional arrangement of these molecules, both individually and in complex with their biological targets, is paramount for rational drug design and optimization. X-ray crystallography stands as a powerful tool in elucidating these structural details, providing invaluable information for structure-activity relationship (SAR) studies.[6]

The Crucial Role of X-ray Crystallography in Characterizing Aminopyridine Boronic Acid Derivatives

X-ray crystallography offers an unparalleled atomic-level view of molecular structures, revealing critical information about bond lengths, bond angles, and intermolecular interactions in the solid state. For aminopyridine boronic acid derivatives, this technique is instrumental in:

  • Confirming Molecular Geometry: Verifying the expected planar or near-planar geometry of the aminopyridine ring and the trigonal planar arrangement of the boronic acid group.

  • Analyzing Intermolecular Interactions: Identifying and characterizing hydrogen bonding networks, π-π stacking, and other non-covalent interactions that govern crystal packing. These interactions can influence physical properties such as solubility and stability.

  • Understanding Polymorphism: Identifying different crystalline forms (polymorphs) of the same compound, which can have distinct physical properties and bioavailability.

  • Elucidating Binding Modes: Determining the precise orientation and interactions of the inhibitor within the active site of a target enzyme, providing a structural basis for its inhibitory activity.[3]

Comparative Structural Analysis: A Case Study Approach

Let's consider a hypothetical series of 2-aminopyridine-5-boronic acid derivatives with varying substituents on the pyridine ring.

Table 1: Hypothetical Comparative Data for a Series of 2-Aminopyridine-5-Boronic Acid Derivatives

Compound IDSubstituent (R)Biological Activity (IC50, µM)Key Crystallographic Features
APB-1 -H10.5Dimeric hydrogen bonding between boronic acid groups.
APB-2 -Cl2.1Halogen bonding interactions influencing crystal packing.
APB-3 -OCH35.8Altered hydrogen bonding network due to the methoxy group.
APB-4 -NO215.2Strong intermolecular interactions involving the nitro group.

The data in Table 1, while hypothetical, illustrates how subtle changes in the chemical structure can lead to significant differences in both biological activity and solid-state architecture. X-ray analysis would reveal the precise nature of these differences, for instance, how a chloro-substituent in APB-2 might engage in halogen bonding, leading to a more favorable packing arrangement for biological activity.

Experimental Protocols: From Synthesis to Crystal

Achieving high-quality crystals suitable for X-ray diffraction is a critical and often challenging step. The following protocols are generalized from established methods for the synthesis and crystallization of boronic acids and aminopyridines and should be optimized for specific derivatives.[7][8]

Part 1: General Synthesis of Aminopyridine Boronic Acids

This protocol outlines a common synthetic route involving a Miyaura borylation reaction.

Diagram 1: Synthetic Workflow for Aminopyridine Boronic Acids

G A Start with Bromo-aminopyridine B Miyaura Borylation (Bis(pinacolato)diboron, Pd catalyst, base) A->B Step 1 C Formation of Pinacol Ester Intermediate B->C Step 2 D Deprotection (e.g., acid hydrolysis) C->D Step 3 E Aminopyridine Boronic Acid Product D->E Step 4 F Purification (e.g., Recrystallization, Chromatography) E->F Step 5 G Characterization (NMR, MS, etc.) F->G Step 6

Caption: General synthetic workflow for aminopyridine boronic acids.

Step-by-Step Methodology:

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), combine the starting bromo-aminopyridine (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), a palladium catalyst such as Pd(dppf)Cl2 (0.03 equivalents), and a base like potassium acetate (3 equivalents) in a suitable anhydrous solvent (e.g., dioxane or DMF).

  • Heating: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification of Pinacol Ester: Purify the resulting pinacol ester intermediate by column chromatography on silica gel.

  • Deprotection: Dissolve the purified pinacol ester in a mixture of a suitable solvent (e.g., acetone or THF) and an aqueous acid (e.g., 1N HCl). Stir the mixture at room temperature until the deprotection is complete (monitor by TLC or LC-MS).

  • Isolation and Purification of Boronic Acid: Neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent. Dry the organic layer, concentrate, and purify the final aminopyridine boronic acid by recrystallization or chromatography.

Part 2: Crystallization of Aminopyridine Boronic Acid Derivatives

The choice of solvent and crystallization technique is crucial for obtaining high-quality single crystals.

G A Purified Aminopyridine Boronic Acid B Solvent Screening (Single solvent or mixture) A->B Step 1 C Crystallization Technique (Slow evaporation, vapor diffusion, - cooling) B->C Step 2 D Crystal Growth C->D Step 3 E Crystal Harvesting and Mounting D->E Step 4 F X-ray Diffraction Analysis E->F Step 5

Caption: Interplay between molecular structure, crystal structure, and performance.

  • Hydrogen Bonding and Solubility: The nature and extent of hydrogen bonding in the crystal lattice directly impact the energy required to break the lattice and dissolve the compound. For instance, strong, extensive hydrogen-bonding networks can lead to lower solubility.

  • π-π Stacking and Binding Affinity: The arrangement of aromatic rings in the crystal can provide insights into their potential for π-π stacking interactions with aromatic residues in an enzyme's active site. Favorable stacking can contribute to higher binding affinity and, consequently, greater inhibitory potency. [6]* Conformational Strain and Activity: X-ray crystallography can reveal if a molecule adopts a high-energy conformation in the solid state. If this conformation is similar to the bioactive conformation, less energy is required for binding, potentially leading to higher activity.

Conclusion: A Powerful Synergy for Drug Discovery

The integration of synthesis, X-ray crystal structure analysis, and biological evaluation provides a powerful and synergistic approach to the development of aminopyridine boronic acid derivatives as therapeutic agents. By understanding the intricate details of their solid-state structures, researchers can make more informed decisions in the design of next-generation compounds with improved efficacy, selectivity, and pharmacokinetic properties. This guide serves as a foundational resource to empower scientists and drug development professionals in leveraging these techniques to their full potential.

References

Please note that a comprehensive list of all cited works is available in the digital version of this guide with clickable URLs for verification.

  • Sobola, A. O., & Watkins, G. M. (2018). Synthesis, characterization and biological study of Cu (II) complexes of aminopyridine and (aminomethyl) pyridine Schiff bases. Journal of the Serbian Chemical Society, 83(7-8), 809-819.
  • Congreve, M., Aharony, D., Albert, J., Callaghan, O., Campbell, J., Carr, R. A., ... & Wallis, N. (2007). Application of fragment screening by X-ray crystallography to the discovery of aminopyridines as inhibitors of beta-secretase. Journal of medicinal chemistry, 50(6), 1124-1132.
  • Bonafoux, D. F., Bonar, S. L., Clare, M., Donnelly, A. M., Glaenzer, J. L., Guzova, J. A., ... & Huang, H. C. (2010). Aminopyridinecarboxamide-based inhibitors: Structure-activity relationship. Bioorganic & medicinal chemistry, 18(1), 403-414.
  • Coutts, S. J., Kelly, T. A., Snow, R. J., Kennedy, C. A., Barton, R. W., Adams, J., ... & Bachovchin, W. W. (1996). Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. 1. Variation of the P2 position of Xaa-boroPro dipeptides. Journal of medicinal chemistry, 39(10), 2087-2094.
  • Dueke-Eze, C. U., Fasina, T. M., & Mphahlele, M. J. (2013). Synthesis, characterization and solvent effects on the electronic absorption spectra of aminopyridine Schiff bases. Asian Journal of Chemistry, 25(15), 8505.
  • Altaf, A. A., Shahzad, A., Gul, Z., Rasool, N., Badshah, A., Lal, B., & Khan, E. (2015). A review on the medicinal importance of pyridine derivatives. Journal of Drug Design and Medicinal Chemistry, 1(1), 1-11.
  • Li, J. J. (2021). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons.
  • Hall, D. G. (Ed.). (2011).
  • Hu, L. Y., Lei, H. J., Du, D., Johnson, T. R., Fedij, V., Kostlan, C., & Welgus, H. (2007). Synthesis and biological evaluation of amino-pyridines as androgen receptor antagonists for stimulating hair growth and reducing sebum production. Bioorganic & medicinal chemistry letters, 17(20), 5693-5697.
  • Konno, H., Taguchi, K., Yamagata, A., Ishida, T., & Hamada, Y. (2015). Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. Bioorganic & medicinal chemistry letters, 25(22), 5364-5367.
  • Tondi, D., Cendron, L., Tette, A., Rinaldo, S., Paiardini, A., & Costi, M. P. (2018). X-ray crystallography deciphers the activity of broad-spectrum boronic acid β-lactamase inhibitors. ACS medicinal chemistry letters, 9(11), 1138-1143.
  • Alsughayer, A., Elassar, A. Z., Mustafa, S., & Al Sagheer, F. (2011). Synthesis, structure analysis and antibacterial activity of new potent sulfonamide derivatives. Journal of Biomaterials and Nanobiotechnology, 2(2), 143-149.
  • Matteson, D. S. (2008). α‐Amido boronic acids: a synthetic challenge and their properties as serine protease inhibitors. Medicinal research reviews, 28(2), 233-246.
  • Parmar, K. C., Vora, J. J., & Vasava, S. B. (2014). Synthesis, spectral and microbial studies of some novel Schiff base derivatives of 2–aminopyridine. Journal of Chemical and Pharmaceutical Research, 6(4), 1259-1263.
  • Salgado-Zamora, H., Campos, M., Jiménez, R., & Cervantes, H. (2004). An unexpected condensation reaction involving 2-aminopyridine, DMF and barbituric acids. Revista de la Sociedad Química de México, 48(4), 246-249.
  • Dueke-Eze, C. U., Fasina, T. M., & Idika, N. (2011). Synthesis, electronic spectra and inhibitory study of some salicylaldehyde Schiff bases of 2-aminopyridine. African Journal of Pure and Applied Chemistry, 5(2), 13-18.
  • Abdul Qadir, M., Ahmed, M., Aslam, H., Waseem, S., & Shafiq, M. I. (2015).
  • Sharma, G., & Narula, A. K. (2015). Synthesis and optoelectronic properties of three Eu (III)-dipicolinate complexes based on α-picolinic acid, 2-aminopyridine and 2-hydroxypyridine as secondary ligands. Journal of Materials Science: Materials in Electronics, 26(2), 1009-1017.
  • Mei, L., & Ming, T. H. (2008). Synthesis and Crystal Structure of Mononuclear Bis (2-aminopyridine) zinc Complex. Asian Journal of Chemistry, 20(8), 6589.
  • Vidya, U. G. (2016). Synthesis, characterization and Biological studies of new Cu (II) complex derived from 9-Anthraldelyde and 2–Aminopyridine. Research Journal of Recent Sciences, 5(7), 41-43.
  • Hossain, M. M., Bashar, M. A., Khan, M. N., Roy, P. K., & Mannan, M. A. (2018). Physical and Spectral Characterization of Ni (II), Cu (II), Co (II) and Cd (II) Complexes with Schiff Base of Salicylaldehyde and 2-Aminopyridine Towards Potential Microbial Application. American Journal of Applied Chemistry, 6(4), 147-155.
  • Malik, A., Goyat, G., Vikas, K., Verma, K. K., & Garg, S. (2018). Coordination of Tellurium (IV) with Schiff Base Derived from o-Vanillin and 3-Aminopyridine. International Journal of Chemical Sciences, 16(1), 249.
  • Dojer, B., Pevec, A., Belaj, F., & Kristl, M. (2015). Two new zinc (II) acetate complexes with 3-and 4-aminopyridine; syntheses and structural properties. Acta Chimica Slovenica, 62(2), 312-318.
  • Nagashree, S., Mallu, P., Mallesha, L., & Bindya, S. (2013).
  • Jisha, M. J., Isac Sobana Raj, C., & Raj, S. I. (2015). Synthesis, spectral characterization, and antimicrobial studies of some novel Schiff base metal complexes of 2-amino-5-chloropyridine. Journal of Chemistry, 2015.
  • Dhaveethu, K., Ramachandramoorthy, T., & Thirunavukkarasu, K. (2013). Microwave-assisted synthesis of mixed ligand complexes of Zn (II), Cd (II) and Hg (II) derived from 4-aminopyridine and nitrite ion: Spectral, thermal and biological investigations. Journal of the Korean Chemical Society, 57(3), 341-351.
  • Igwe, C. N., & Okoro, U. C. (2014). Synthesis, characterization, and evaluation for antibacterial and antifungal activities of n-heteroaryl substituted benzene sulphonamides.
  • Srivastava, S., Sen, M. R., Kumar, A., & Anupurba, S. (2005). Synthesis and antimicrobial activity of some novel Schiff bases of 2-amino-5-aryl-1, 3, 4-thiadiazole. Indian journal of pharmaceutical sciences, 67(3), 356.
  • Gupta, D., Pathak, D. P., Kapoor, G., & Bhutani, R. (2019). A Comprehensive Review on Synthesis and Biological Activity of Schiff Bases. International Research Journal of Pharmacy, 10(5), 1-8.
  • Sarabu, R., Berthel, S. J., Kester, R. F., & Tilley, J. W. (2010). A simple synthesis of aminopyridines: Use of amides as amine source. Journal of the Brazilian Chemical Society, 21, 1439-1445.
  • Ahmed, N. M., Nofal, S., & Awad, S. M. (2020). Synthesis, Molecular Modelling and Biological Evaluation of Novel Pyrimidine Derivatives as Anti-inflammatory Agents.
  • Fier, P. S., Kim, S., & Cohen, R. D. (2020). A Multifunctional Reagent Designed for the Site-Selective Amination of Pyridines. Journal of the American Chemical Society, 142(19), 8614-8618.
  • Pang, J. H., Kaga, A., Roediger, S., Lin, M. H., & Chiba, S. (2019). Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH-Iodide Composite. Asian Journal of Organic Chemistry, 8(7), 1058-1060.
  • Liu, C., Luo, J., Xu, L., & Huo, Z. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. Arkivoc, 2014(1), 154-174.
  • Shneine, J. K., Qassem, D. Z., & Mahmoud, S. S. (2017). Synthesis, characterization and antibacterial activity of some aminoacid derivatives. International Journal of ChemTech Research, 10(3), 604-612.
  • Hocquet, A., Tohier, J., & Fournier, J. (1994). Synthesis and Spectroscopic Study of Plant Growth Regulators Phenylpyridylureas: An" Agrorganic" Undergraduate Laboratory Experiment.
  • Rehman, H., Abdul, M., Qadir, H. A., Aslam, H., Waseem, S., & Shafiq, M. I. (2015).
  • Vinita, G., Sanchita, S., & Gupta, Y. K. (2016). Synthesis and Antimicrobial Activity of some Salicylaldehyde Schiff bases of 2-aminopyridine. Research Journal of Chemical Sciences ISSN, 2231, 606X.
  • Nigade, G., Chavan, P., & Deodhar, M. (2012). Synthesis and analgesic activity of new pyridine-based heterocyclic derivatives. Medicinal Chemistry Research, 21(1), 27-37.
  • Abraham, D. J. (Ed.). (2003). Burger's medicinal chemistry and drug discovery. John Wiley & Sons.
  • Toche, R. B., Kazi, M. A., Ghotekar, B. K., Bagul, S. M., Tantak, M. P., & Jachak, M. N. (2009). Fluorescence properties of donor acceptor chromophores on newly synthesized pyridine-3-carbonitriles. Journal of fluorescence, 19(6), 1119-1127.
  • Orie, K. J., & Nweneka, D. O. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 11-25.
  • Marinescu, M. (2017). 2-Aminopyridine–A classic and trendy pharmacophore. Int. J. Pharm. Bio. Sci, 8(2), 338-355.
  • Donlawson, C., Nweneka, D. O., Orie, K. J., & Okah, R. (2020). Synthesis and Bioactivity of 1-((2-Carbamoylguanidino) (furan-2-ylmethyl) urea. American Journal of Analytical Chemistry, 11(7), 280-288.
  • Vamos, M., & Cosford, N. D. (2014). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of organic chemistry, 79(5), 2274-2280.
  • Morrison, R. T., & Boyd, R. N. (1992). Organic chemistry. Prentice Hall.
  • Choudhury, R., Panda, S., & Singh, D. V. (2012). Emergence and dissemination of antibiotic resistance: a global problem. Indian journal of medical microbiology, 30(4), 384.
  • WHO. (2018). Global antimicrobial resistance surveillance system (GLASS) report: early implementation 2017-2018.
  • WHO. (2014). Antimicrobial resistance: global report on surveillance.
  • Goyal, V., Sanchita, S., & Gupta, Y. K. (2016). Synthesis and Antimicrobial Activity of some Salicylaldehyde Schiff bases of 2-aminopyridine. Research Journal of Chemical Sciences ISSN, 2231, 606X.
  • Goyat, G., Vikas, K., Verma, K. K., & Garg, S. (2018). Coordination of Tellurium (IV) with Schiff Base Derived from o-Vanillin and 3-Aminopyridine. International Journal of Chemical Sciences, 16(1), 249.

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Aminopyridine Boronic Acids in Drug Discovery

Aminopyridine boronic acids represent a pivotal class of compounds in medicinal chemistry, demonstrating significant potential as enzyme inhibitors and versatile building blocks in organic synthesis. [1][2]Their efficacy is largely attributed to the unique chemical properties of the boronic acid moiety, which can form reversible covalent bonds with the active site residues of target enzymes, particularly serine proteases. [3]The aminopyridine scaffold provides a rigid and tunable framework for establishing specific interactions within protein binding pockets, enhancing both potency and selectivity. [4][5]Understanding the precise three-dimensional arrangement of these molecules, both individually and in complex with their biological targets, is paramount for rational drug design and optimization. X-ray crystallography stands as a powerful tool in elucidating these structural details, providing invaluable information for structure-activity relationship (SAR) studies. [6]

The Crucial Role of X-ray Crystallography in Characterizing Aminopyridine Boronic Acid Derivatives

X-ray crystallography offers an unparalleled atomic-level view of molecular structures, revealing critical information about bond lengths, bond angles, and intermolecular interactions in the solid state. For aminopyridine boronic acid derivatives, this technique is instrumental in:

  • Confirming Molecular Geometry: Verifying the expected planar or near-planar geometry of the aminopyridine ring and the trigonal planar arrangement of the boronic acid group.

  • Analyzing Intermolecular Interactions: Identifying and characterizing hydrogen bonding networks, π-π stacking, and other non-covalent interactions that govern crystal packing. These interactions can influence physical properties such as solubility and stability.

  • Understanding Polymorphism: Identifying different crystalline forms (polymorphs) of the same compound, which can have distinct physical properties and bioavailability.

  • Elucidating Binding Modes: Determining the precise orientation and interactions of the inhibitor within the active site of a target enzyme, providing a structural basis for its inhibitory activity. [3]

Comparative Structural Analysis: A Case Study Approach

Let's consider a hypothetical series of 2-aminopyridine-5-boronic acid derivatives with varying substituents on the pyridine ring.

Table 1: Hypothetical Comparative Data for a Series of 2-Aminopyridine-5-Boronic Acid Derivatives

Compound IDSubstituent (R)Biological Activity (IC50, µM)Key Crystallographic Features
APB-1 -H10.5Dimeric hydrogen bonding between boronic acid groups.
APB-2 -Cl2.1Halogen bonding interactions influencing crystal packing.
APB-3 -OCH35.8Altered hydrogen bonding network due to the methoxy group.
APB-4 -NO215.2Strong intermolecular interactions involving the nitro group.

The data in Table 1, while hypothetical, illustrates how subtle changes in the chemical structure can lead to significant differences in both biological activity and solid-state architecture. X-ray analysis would reveal the precise nature of these differences, for instance, how a chloro-substituent in APB-2 might engage in halogen bonding, leading to a more favorable packing arrangement for biological activity.

Experimental Protocols: From Synthesis to Crystal

Achieving high-quality crystals suitable for X-ray diffraction is a critical and often challenging step. The following protocols are generalized from established methods for the synthesis and crystallization of boronic acids and aminopyridines and should be optimized for specific derivatives. [7][8]

Part 1: General Synthesis of Aminopyridine Boronic Acids

This protocol outlines a common synthetic route involving a Miyaura borylation reaction.

Diagram 1: Synthetic Workflow for Aminopyridine Boronic Acids

G A Start with Bromo-aminopyridine B Miyaura Borylation (Bis(pinacolato)diboron, Pd catalyst, base) A->B Step 1 C Formation of Pinacol Ester Intermediate B->C Step 2 D Deprotection (e.g., acid hydrolysis) C->D Step 3 E Aminopyridine Boronic Acid Product D->E Step 4 F Purification (e.g., Recrystallization, Chromatography) E->F Step 5 G Characterization (NMR, MS, etc.) F->G Step 6

Caption: General synthetic workflow for aminopyridine boronic acids.

Step-by-Step Methodology:

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), combine the starting bromo-aminopyridine (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), a palladium catalyst such as Pd(dppf)Cl2 (0.03 equivalents), and a base like potassium acetate (3 equivalents) in a suitable anhydrous solvent (e.g., dioxane or DMF).

  • Heating: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification of Pinacol Ester: Purify the resulting pinacol ester intermediate by column chromatography on silica gel.

  • Deprotection: Dissolve the purified pinacol ester in a mixture of a suitable solvent (e.g., acetone or THF) and an aqueous acid (e.g., 1N HCl). Stir the mixture at room temperature until the deprotection is complete (monitor by TLC or LC-MS).

  • Isolation and Purification of Boronic Acid: Neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent. Dry the organic layer, concentrate, and purify the final aminopyridine boronic acid by recrystallization or chromatography.

Part 2: Crystallization of Aminopyridine Boronic Acid Derivatives

The choice of solvent and crystallization technique is crucial for obtaining high-quality single crystals.

Diagram 2: Crystallization Workflow

G A Purified Aminopyridine Boronic Acid B Solvent Screening (Single solvent or mixture) A->B Step 1 C Crystallization Technique (Slow evaporation, vapor diffusion, - cooling) B->C Step 2 D Crystal Growth C->D Step 3 E Crystal Harvesting and Mounting D->E Step 4 F X-ray Diffraction Analysis E->F Step 5

Caption: General workflow for the crystallization of aminopyridine boronic acids.

Step-by-Step Methodology:

  • Solvent Selection: Start by dissolving a small amount of the purified compound in various solvents of differing polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane) to find a solvent in which the compound has moderate solubility. Solvent mixtures are often effective.

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent or solvent system in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.

  • Vapor Diffusion:

    • Hanging Drop: Dissolve the compound in a small volume of a solvent in which it is highly soluble. Place this drop on a siliconized coverslip. Invert the coverslip over a well containing a larger volume of a precipitant solvent (a solvent in which the compound is poorly soluble but miscible with the first solvent).

    • Sitting Drop: Similar to the hanging drop method, but the drop of the compound solution is placed on a pedestal within the well containing the precipitant.

  • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then further cool it in a refrigerator or freezer to induce crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a cryo-loop and immediately flash-cool them in liquid nitrogen for data collection.

Structure-Performance Relationship: Causality and Insights

The true power of X-ray crystallography lies in its ability to reveal the structural underpinnings of a compound's performance.

Diagram 3: Structure-Performance Relationship

G cluster_0 Molecular Structure cluster_1 Crystal Structure cluster_2 Performance A Substituent Effects (Electronic, Steric) C Hydrogen Bonding A->C D π-π Stacking A->D B Conformational Flexibility E Crystal Packing Density B->E F Solubility C->F G Biological Activity C->G D->G H Stability E->H

Caption: Interplay between molecular structure, crystal structure, and performance.

  • Hydrogen Bonding and Solubility: The nature and extent of hydrogen bonding in the crystal lattice directly impact the energy required to break the lattice and dissolve the compound. For instance, strong, extensive hydrogen-bonding networks can lead to lower solubility.

  • π-π Stacking and Binding Affinity: The arrangement of aromatic rings in the crystal can provide insights into their potential for π-π stacking interactions with aromatic residues in an enzyme's active site. Favorable stacking can contribute to higher binding affinity and, consequently, greater inhibitory potency. [6]* Conformational Strain and Activity: X-ray crystallography can reveal if a molecule adopts a high-energy conformation in the solid state. If this conformation is similar to the bioactive conformation, less energy is required for binding, potentially leading to higher activity.

Conclusion: A Powerful Synergy for Drug Discovery

The integration of synthesis, X-ray crystal structure analysis, and biological evaluation provides a powerful and synergistic approach to the development of aminopyridine boronic acid derivatives as therapeutic agents. By understanding the intricate details of their solid-state structures, researchers can make more informed decisions in the design of next-generation compounds with improved efficacy, selectivity, and pharmacokinetic properties. This guide serves as a foundational resource to empower scientists and drug development professionals in leveraging these techniques to their full potential.

References

Please note that a comprehensive list of all cited works is available in the digital version of this guide with clickable URLs for verification.

  • Sobola, A. O., & Watkins, G. M. (2018). Synthesis, characterization and biological study of Cu (II) complexes of aminopyridine and (aminomethyl) pyridine Schiff bases. Journal of the Serbian Chemical Society, 83(7-8), 809-819.

  • Congreve, M., Aharony, D., Albert, J., Callaghan, O., Campbell, J., Carr, R. A., ... & Wallis, N. (2007). Application of fragment screening by X-ray crystallography to the discovery of aminopyridines as inhibitors of beta-secretase. Journal of medicinal chemistry, 50(6), 1124-1132.

  • Bonafoux, D. F., Bonar, S. L., Clare, M., Donnelly, A. M., Glaenzer, J. L., Guzova, J. A., ... & Huang, H. C. (2010). Aminopyridinecarboxamide-based inhibitors: Structure-activity relationship. Bioorganic & medicinal chemistry, 18(1), 403-414.

  • Coutts, S. J., Kelly, T. A., Snow, R. J., Kennedy, C. A., Barton, R. W., Adams, J., ... & Bachovchin, W. W. (1996). Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. 1. Variation of the P2 position of Xaa-boroPro dipeptides. Journal of medicinal chemistry, 39(10), 2087-2094.

  • Dueke-Eze, C. U., Fasina, T. M., & Mphahlele, M. J. (2013). Synthesis, characterization and solvent effects on the electronic absorption spectra of aminopyridine Schiff bases. Asian Journal of Chemistry, 25(15), 8505.

  • Altaf, A. A., Shahzad, A., Gul, Z., Rasool, N., Badshah, A., Lal, B., & Khan, E. (2015). A review on the medicinal importance of pyridine derivatives. Journal of Drug Design and Medicinal Chemistry, 1(1), 1-11.

  • Li, J. J. (2021). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons.

  • Hall, D. G. (Ed.). (2011). Boronic acids: preparation and applications in organic synthesis, medicine and materials. John Wiley & Sons.

  • Hu, L. Y., Lei, H. J., Du, D., Johnson, T. R., Fedij, V., Kostlan, C., & Welgus, H. (2007). Synthesis and biological evaluation of amino-pyridines as androgen receptor antagonists for stimulating hair growth and reducing sebum production. Bioorganic & medicinal chemistry letters, 17(20), 5693-5697.

  • Konno, H., Taguchi, K., Yamagata, A., Ishida, T., & Hamada, Y. (2015). Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. Bioorganic & medicinal chemistry letters, 25(22), 5364-5367.

  • Tondi, D., Cendron, L., Tette, A., Rinaldo, S., Paiardini, A., & Costi, M. P. (2018). X-ray crystallography deciphers the activity of broad-spectrum boronic acid β-lactamase inhibitors. ACS medicinal chemistry letters, 9(11), 1138-1143.

  • Alsughayer, A., Elassar, A. Z., Mustafa, S., & Al Sagheer, F. (2011). Synthesis, structure analysis and antibacterial activity of new potent sulfonamide derivatives. Journal of Biomaterials and Nanobiotechnology, 2(2), 143-149.

  • Matteson, D. S. (2008). α‐Amido boronic acids: a synthetic challenge and their properties as serine protease inhibitors. Medicinal research reviews, 28(2), 233-246.

  • Parmar, K. C., Vora, J. J., & Vasava, S. B. (2014). Synthesis, spectral and microbial studies of some novel Schiff base derivatives of 2–aminopyridine. Journal of Chemical and Pharmaceutical Research, 6(4), 1259-1263.

  • Salgado-Zamora, H., Campos, M., Jiménez, R., & Cervantes, H. (2004). An unexpected condensation reaction involving 2-aminopyridine, DMF and barbituric acids. Revista de la Sociedad Química de México, 48(4), 246-249.

  • Dueke-Eze, C. U., Fasina, T. M., & Idika, N. (2011). Synthesis, electronic spectra and inhibitory study of some salicylaldehyde Schiff bases of 2-aminopyridine. African Journal of Pure and Applied Chemistry, 5(2), 13-18.

  • Abdul Qadir, M., Ahmed, M., Aslam, H., Waseem, S., & Shafiq, M. I. (2015). Amidine sulfonamides and benzene sulfonamides: Synthesis and their biological evaluation. Journal of Chemistry, 2015.

  • Sharma, G., & Narula, A. K. (2015). Synthesis and optoelectronic properties of three Eu (III)-dipicolinate complexes based on α-picolinic acid, 2-aminopyridine and 2-hydroxypyridine as secondary ligands. Journal of Materials Science: Materials in Electronics, 26(2), 1009-1017.

  • Mei, L., & Ming, T. H. (2008). Synthesis and Crystal Structure of Mononuclear Bis (2-aminopyridine) zinc Complex. Asian Journal of Chemistry, 20(8), 6589.

  • Vidya, U. G. (2016). Synthesis, characterization and Biological studies of new Cu (II) complex derived from 9-Anthraldelyde and 2–Aminopyridine. Research Journal of Recent Sciences, 5(7), 41-43.

  • Hossain, M. M., Bashar, M. A., Khan, M. N., Roy, P. K., & Mannan, M. A. (2018). Physical and Spectral Characterization of Ni (II), Cu (II), Co (II) and Cd (II) Complexes with Schiff Base of Salicylaldehyde and 2-Aminopyridine Towards Potential Microbial Application. American Journal of Applied Chemistry, 6(4), 147-155.

  • Malik, A., Goyat, G., Vikas, K., Verma, K. K., & Garg, S. (2018). Coordination of Tellurium (IV) with Schiff Base Derived from o-Vanillin and 3-Aminopyridine. International Journal of Chemical Sciences, 16(1), 249.

  • Dojer, B., Pevec, A., Belaj, F., & Kristl, M. (2015). Two new zinc (II) acetate complexes with 3-and 4-aminopyridine; syntheses and structural properties. Acta Chimica Slovenica, 62(2), 312-318.

  • Nagashree, S., Mallu, P., Mallesha, L., & Bindya, S. (2013). Synthesis, characterization, and antimicrobial activity of methyl-2-aminopyridine-4-carboxylate derivatives. Journal of Chemistry, 2013.

  • Jisha, M. J., Isac Sobana Raj, C., & Raj, S. I. (2015). Synthesis, spectral characterization, and antimicrobial studies of some novel Schiff base metal complexes of 2-amino-5-chloropyridine. Journal of Chemistry, 2015.

  • Dhaveethu, K., Ramachandramoorthy, T., & Thirunavukkarasu, K. (2013). Microwave-assisted synthesis of mixed ligand complexes of Zn (II), Cd (II) and Hg (II) derived from 4-aminopyridine and nitrite ion: Spectral, thermal and biological investigations. Journal of the Korean Chemical Society, 57(3), 341-351.

  • Igwe, C. N., & Okoro, U. C. (2014). Synthesis, characterization, and evaluation for antibacterial and antifungal activities of n-heteroaryl substituted benzene sulphonamides. Organic chemistry international, 2014.

  • Srivastava, S., Sen, M. R., Kumar, A., & Anupurba, S. (2005). Synthesis and antimicrobial activity of some novel Schiff bases of 2-amino-5-aryl-1, 3, 4-thiadiazole. Indian journal of pharmaceutical sciences, 67(3), 356.

  • Gupta, D., Pathak, D. P., Kapoor, G., & Bhutani, R. (2019). A Comprehensive Review on Synthesis and Biological Activity of Schiff Bases. International Research Journal of Pharmacy, 10(5), 1-8.

  • Sarabu, R., Berthel, S. J., Kester, R. F., & Tilley, J. W. (2010). A simple synthesis of aminopyridines: Use of amides as amine source. Journal of the Brazilian Chemical Society, 21, 1439-1445.

  • Ahmed, N. M., Nofal, S., & Awad, S. M. (2020). Synthesis, Molecular Modelling and Biological Evaluation of Novel Pyrimidine Derivatives as Anti-inflammatory Agents. Journal of Pharmaceutical Research International, 49-67.

  • Fier, P. S., Kim, S., & Cohen, R. D. (2020). A Multifunctional Reagent Designed for the Site-Selective Amination of Pyridines. Journal of the American Chemical Society, 142(19), 8614-8618.

  • Pang, J. H., Kaga, A., Roediger, S., Lin, M. H., & Chiba, S. (2019). Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH-Iodide Composite. Asian Journal of Organic Chemistry, 8(7), 1058-1060.

  • Liu, C., Luo, J., Xu, L., & Huo, Z. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. Arkivoc, 2014(1), 154-174.

  • Shneine, J. K., Qassem, D. Z., & Mahmoud, S. S. (2017). Synthesis, characterization and antibacterial activity of some aminoacid derivatives. International Journal of ChemTech Research, 10(3), 604-612.

  • Hocquet, A., Tohier, J., & Fournier, J. (1994). Synthesis and Spectroscopic Study of Plant Growth Regulators Phenylpyridylureas: An" Agrorganic" Undergraduate Laboratory Experiment. Journal of Chemical Education, 71(12), 1092.

  • Rehman, H., Abdul, M., Qadir, H. A., Aslam, H., Waseem, S., & Shafiq, M. I. (2015). Amidine sulfonamides and benzene sulfonamides: Synthesis and their biological evaluation. Journal of Chemistry, 2015.

  • Vinita, G., Sanchita, S., & Gupta, Y. K. (2016). Synthesis and Antimicrobial Activity of some Salicylaldehyde Schiff bases of 2-aminopyridine. Research Journal of Chemical Sciences ISSN, 2231, 606X.

  • Nigade, G., Chavan, P., & Deodhar, M. (2012). Synthesis and analgesic activity of new pyridine-based heterocyclic derivatives. Medicinal Chemistry Research, 21(1), 27-37.

  • Abraham, D. J. (Ed.). (2003). Burger's medicinal chemistry and drug discovery. John Wiley & Sons.

  • Toche, R. B., Kazi, M. A., Ghotekar, B. K., Bagul, S. M., Tantak, M. P., & Jachak, M. N. (2009). Fluorescence properties of donor acceptor chromophores on newly synthesized pyridine-3-carbonitriles. Journal of fluorescence, 19(6), 1119-1127.

  • Orie, K. J., & Nweneka, D. O. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 11-25.

  • Marinescu, M. (2017). 2-Aminopyridine–A classic and trendy pharmacophore. Int. J. Pharm. Bio. Sci, 8(2), 338-355.

  • Donlawson, C., Nweneka, D. O., Orie, K. J., & Okah, R. (2020). Synthesis and Bioactivity of 1-((2-Carbamoylguanidino) (furan-2-ylmethyl) urea. American Journal of Analytical Chemistry, 11(7), 280-288.

  • Vamos, M., & Cosford, N. D. (2014). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of organic chemistry, 79(5), 2274-2280.

  • Morrison, R. T., & Boyd, R. N. (1992). Organic chemistry. Prentice Hall.

  • Choudhury, R., Panda, S., & Singh, D. V. (2012). Emergence and dissemination of antibiotic resistance: a global problem. Indian journal of medical microbiology, 30(4), 384.

  • WHO. (2018). Global antimicrobial resistance surveillance system (GLASS) report: early implementation 2017-2018. World Health Organization.

  • WHO. (2014). Antimicrobial resistance: global report on surveillance. World Health Organization.

  • Goyal, V., Sanchita, S., & Gupta, Y. K. (2016). Synthesis and Antimicrobial Activity of some Salicylaldehyde Schiff bases of 2-aminopyridine. Research Journal of Chemical Sciences ISSN, 2231, 606X.

  • Goyat, G., Vikas, K., Verma, K. K., & Garg, S. (2018). Coordination of Tellurium (IV) with Schiff Base Derived from o-Vanillin and 3-Aminopyridine. International Journal of Chemical Sciences, 16(1), 249.

Sources

A Senior Application Scientist's Guide to HPLC Analysis for Purity Determination of Synthesized Biaryl Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Biaryl Pyridine Drug Development

Biaryl pyridines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Their synthesis, often achieved through cross-coupling reactions like the Suzuki-Miyaura coupling, can introduce a variety of impurities, including starting materials, reagents, byproducts, and structurally related isomers.[1][2] For drug development professionals, the rigorous and accurate determination of purity is not merely a quality control checkpoint; it is a fundamental aspect of ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of synthesized biaryl pyridines, offering field-proven insights and actionable experimental protocols.

The Challenge of Biaryl Pyridine Analysis: Atropisomerism and Isomeric Impurities

A unique challenge in the analysis of substituted biaryl pyridines is the phenomenon of atropisomerism.[3][4] Hindered rotation around the aryl-aryl single bond can lead to the existence of stable, non-superimposable stereoisomers known as atropisomers. These atropisomers can exhibit different pharmacological activities and toxicological profiles, making their separation and quantification a regulatory necessity.[5] Furthermore, the synthesis of biaryl pyridines can yield positional isomers, which possess the same molecular formula but differ in the substitution pattern on the pyridine or aryl rings. These isomers can be difficult to separate from the main compound and from each other.

This guide will delve into the strategic selection of HPLC columns and mobile phases to effectively resolve the main biaryl pyridine peak from its potential impurities, including process-related impurities, degradation products, and challenging isomeric species.

Comparative Analysis of HPLC Columns for Biaryl Pyridine Purity Determination

The choice of the stationary phase is the most critical parameter in developing a selective HPLC method. The following table compares the performance of commonly used HPLC columns for the analysis of biaryl pyridines, with supporting rationale based on their chemical properties.

Column Type Stationary Phase Chemistry Primary Separation Mechanism Advantages for Biaryl Pyridine Analysis Limitations Ideal For
C18 (Octadecylsilane) Alkyl chains (18 carbons) bonded to silicaHydrophobic (van der Waals) interactions- Excellent for general-purpose reverse-phase separations. - Good retention of moderately nonpolar biaryl pyridines. - Widely available from numerous manufacturers.- May provide insufficient selectivity for positional isomers. - Can exhibit poor peak shape for basic pyridine compounds due to interaction with residual silanols.[6]- Initial screening of reaction mixtures. - Purity analysis of relatively simple biaryl pyridine analogues.
Phenyl-Hexyl Phenyl rings with a hexyl linker bonded to silicaπ-π interactions, hydrophobic interactions- Enhanced selectivity for aromatic compounds due to π-π interactions with the phenyl rings of the stationary phase. - Often provides better resolution of positional isomers compared to C18.[7]- Retention can be sensitive to the organic modifier in the mobile phase.- Separating positional isomers of substituted biaryl pyridines. - Resolving impurities with subtle differences in aromaticity.
Chiral Stationary Phases (CSPs) e.g., Cyclodextrin, Cyclofructan, Polysaccharide-basedEnantioselective interactions (inclusion complexation, hydrogen bonding, dipole-dipole)- Essential for the separation of atropisomers.[3][8] - Can provide baseline resolution of enantiomers, allowing for accurate determination of enantiomeric excess (%ee).- Can be more expensive than standard reverse-phase columns. - Method development can be more complex, often requiring screening of different mobile phases (normal phase and reverse phase).[9]- Mandatory for the analysis of chiral biaryl pyridines exhibiting atropisomerism.
Mixed-Mode Columns Combines reverse-phase and ion-exchange functionalitiesHydrophobic and ion-exchange interactions- Excellent for separating compounds with a wide range of polarities and pKa values. - Can provide unique selectivity for basic pyridine compounds and their acidic or neutral impurities.[10][11]- Method development can be more complex due to the dual separation mechanism.- Complex mixtures containing the biaryl pyridine API and a diverse range of impurities.

Strategic Mobile Phase Selection and Optimization

The mobile phase composition plays a pivotal role in achieving the desired separation. For reverse-phase HPLC of biaryl pyridines, a mixture of water or an aqueous buffer and an organic modifier (typically acetonitrile or methanol) is used.

The Causality Behind Mobile Phase Choices:

  • Organic Modifier: Acetonitrile is often preferred over methanol as it generally provides lower backpressure and better peak efficiency. However, methanol can offer different selectivity and should be evaluated during method development.

  • pH Control: The basic nature of the pyridine ring (pKa typically around 5-6) means that the pH of the mobile phase will significantly impact its retention and peak shape.[10]

    • At low pH (2-3) , the pyridine nitrogen is protonated, leading to increased polarity and potentially earlier elution. The use of an acidic mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) can also suppress the interaction of the basic analyte with acidic silanol groups on the silica surface, resulting in improved peak symmetry.[6]

    • At neutral or high pH , the pyridine is in its neutral form, leading to increased hydrophobicity and longer retention.

  • Additives:

    • Formic Acid (0.1%): A common choice for LC-MS applications as it is volatile and provides good peak shape for basic compounds.

    • Trifluoroacetic Acid (TFA) (0.1%): A stronger ion-pairing agent that can significantly improve peak shape for basic compounds. However, it is an ion-suppressing agent and is generally not ideal for LC-MS applications.

    • Buffers (e.g., phosphate, acetate): Used to maintain a constant pH for robust and reproducible separations. Phosphate buffers are not volatile and are therefore incompatible with LC-MS.[12]

Experimental Protocol: A Step-by-Step Guide to HPLC Method Development and Validation

This protocol outlines a systematic approach to developing and validating a robust HPLC method for the purity determination of a synthesized biaryl pyridine.

Part 1: Method Development
  • Analyte Characterization:

    • Determine the physicochemical properties of the biaryl pyridine, including its UV absorbance spectrum, solubility, and pKa. This information is crucial for selecting the initial HPLC conditions.[13]

  • Initial Column and Mobile Phase Screening:

    • Column Screening: Screen a C18, a Phenyl-Hexyl, and if atropisomerism is expected, a chiral stationary phase.

    • Mobile Phase Screening:

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Initial Gradient: Run a broad gradient from 5% to 95% B over 20 minutes to elute all components of the sample.

  • Method Optimization:

    • Based on the initial screening results, select the column that provides the best initial separation of the main peak from impurities.

    • Optimize the gradient slope and time to improve the resolution of critical peak pairs.

    • If peak tailing is observed for the pyridine compound, consider adding a small amount of a stronger acid like TFA (for UV detection only) or using a buffer at a controlled pH.

  • Forced Degradation Studies:

    • To ensure the stability-indicating nature of the method, perform forced degradation studies on the biaryl pyridine sample.[14][15] This involves subjecting the sample to stress conditions such as:

      • Acidic hydrolysis: 0.1 M HCl at 60 °C for 24 hours

      • Basic hydrolysis: 0.1 M NaOH at 60 °C for 24 hours

      • Oxidative degradation: 3% H₂O₂ at room temperature for 24 hours

      • Thermal degradation: 105 °C for 48 hours

      • Photolytic degradation: Expose the sample to UV light (as per ICH Q1B guidelines).

    • Analyze the stressed samples using the developed HPLC method to ensure that all degradation products are resolved from the main peak and from each other.[8][16]

Part 2: Method Validation

Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[4]

Validation Parameter Purpose Acceptance Criteria (Typical)
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.The main peak should be spectrally pure (as determined by a photodiode array detector) and well-resolved from all known impurities and degradation products.
Linearity To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range.Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentration levels.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Typically 80% to 120% of the test concentration for assay and a wider range for impurity determination.
Accuracy The closeness of the test results obtained by the method to the true value.% Recovery of 98.0% to 102.0% for the assay of the main compound.
Precision (Repeatability and Intermediate Precision)The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in system suitability parameters when parameters like flow rate, column temperature, and mobile phase composition are slightly varied.

Visualizing the Workflow: HPLC Method Development and Validation

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) Analyte_Char Analyte Characterization (UV, pKa, Solubility) Screening Column & Mobile Phase Screening (C18, Phenyl, Chiral) Analyte_Char->Screening Optimization Gradient & Mobile Phase Optimization Screening->Optimization Forced_Deg Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Optimization->Forced_Deg Specificity Specificity Forced_Deg->Specificity Stability-Indicating Method Linearity Linearity & Range Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Robustness Robustness Final_Method Validated HPLC Method for Purity Determination Robustness->Final_Method

Caption: Workflow for HPLC Method Development and Validation.

Data Presentation: Comparative Performance of HPLC Methods

The following table presents hypothetical but realistic data comparing the performance of different HPLC columns for the analysis of a model biaryl pyridine compound and its key impurities.

Parameter C18 Column Phenyl-Hexyl Column Chiral Stationary Phase
Resolution (Main Peak vs. Positional Isomer) 1.22.51.3
Resolution (Atropisomer 1 vs. Atropisomer 2) Not ResolvedNot Resolved3.0
Peak Tailing Factor (Main Peak) 1.81.51.4
Analysis Time (minutes) 252030

Interpretation:

  • The Phenyl-Hexyl column provides superior resolution for the positional isomer compared to the C18 column, highlighting the benefit of π-π interactions for separating aromatic isomers.

  • The Chiral Stationary Phase is essential for resolving the atropisomers, which are not separated on the achiral columns.

  • The peak tailing is more pronounced on the C18 column, likely due to stronger secondary interactions between the basic pyridine and residual silanols.

Conclusion: A Scientifically Sound Approach to Purity Determination

The purity determination of synthesized biaryl pyridines is a multifaceted analytical challenge that requires a systematic and scientifically grounded approach. This guide has provided a comparative framework for selecting the optimal HPLC column and mobile phase, a detailed experimental protocol for method development and validation, and an understanding of the underlying chemical principles. By leveraging this knowledge, researchers, scientists, and drug development professionals can develop robust and reliable HPLC methods that ensure the quality, safety, and efficacy of these vital pharmaceutical compounds.

References

  • Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases. National Institutes of Health. [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. HELIX Chromatography. [Link]

  • Selection of mobile phase in high-performance liquid chromatographic determination for medicines. PubMed. [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Alwsci. [Link]

  • Method for pyridine amine derivative. Chromatography Forum. [Link]

  • Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. ResearchGate. [Link]

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. [Link]

  • Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. Inter-Research Science Publisher. [Link]

  • Positional Isomer Separation Method Suggestions using HPLC or LCMS. MicroSolv Technology Corporation. [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]

  • Development of Configurationally Labile Biaryl Reagents for Atropisomer Synthesis. Wenzhou University. [Link]

  • Positional Isomers. Chromatography Forum. [Link]

  • Column Choices. Agilent. [Link]

  • Separation of 4,4'-Bipyridine on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

  • Peak Purity Assessments in Forced Degradation Studies - an Industry Perspective. Novartis. [Link]

  • Enantioselective Synthesis of Biaryl Atropisomers via the Addition of Thiophenols into Aryl-Naphthoquinones. National Institutes of Health. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]

  • (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. [Link]

  • Atropisomerism in the Pharmaceutically Relevant Realm. ACS Publications. [Link]

  • How to separate isomers by Normal phase HPLC? ResearchGate. [Link]

  • HPLC Column Comparison Chart. GL Sciences. [Link]

  • HPLC Separation of Substituted Pyridines on Amaze SC Mixed-Mode Column. HELIX Chromatography. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Polish Pharmaceutical Society. [Link]

  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]

  • Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. National Institutes of Health. [Link]

  • Developing Biarylhemiboronic Esters for Biaryl Atropisomer Synthesis via Dynamic Kinetic Atroposelective Suzuki–Miyaura Cross-Coupling. Journal of the American Chemical Society. [Link]

  • Forced Degradation Studies of Norepinephrine and Epinephrine from dental anesthetics: Development of Stability-Indicating HPLC Method and In Silico Toxicity evaluation. Semantic Scholar. [Link]

  • Forced Degradation Study of Janus Kinase Inhibitor, Baricitinib, Using MaxPeak™ Premier HPLC Columns on an Alliance™ HPLC™ System. Waters Corporation. [Link]

  • Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. LCGC International. [Link]

  • Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. Dublin City University. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Aminopyridin-2-yl)boronic acid
Reactant of Route 2
Reactant of Route 2
(5-Aminopyridin-2-yl)boronic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.